6-Fluoro-2-iodopyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-iodopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FINO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFTVSCBHZVKCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598934 | |
| Record name | 6-Fluoro-2-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214911-10-1 | |
| Record name | 6-Fluoro-2-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Fluoro-2-iodopyridin-3-ol (CAS: 214911-10-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-2-iodopyridin-3-ol is a strategically important, trifunctional heterocyclic building block in modern medicinal chemistry. Its unique arrangement of a nucleophilic hydroxyl group, a versatile iodo substituent amenable to cross-coupling reactions, and a metabolically robust fluoro group on a pyridine scaffold makes it a highly valuable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, supported by detailed experimental protocols and mechanistic insights to empower researchers in its effective utilization.
Introduction: A Trifunctional Building Block of Strategic Importance
The pyridine ring is a privileged scaffold, frequently found in biologically active molecules and approved pharmaceuticals.[1] The strategic functionalization of this core is a cornerstone of drug discovery. This compound (CAS: 214911-10-1) has emerged as a particularly powerful intermediate due to the orthogonal reactivity of its three key functional groups.
-
The Iodo Group: Positioned at the 2-position, the carbon-iodine bond is the primary reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of carbon and heteroatom substituents.[2][3]
-
The Fluoro Group: Located at the 6-position, the fluorine atom often enhances metabolic stability by blocking potential sites of oxidative metabolism.[2] It also modulates the pKa of the pyridine nitrogen and can influence binding interactions with biological targets through favorable electrostatic or hydrogen-bonding interactions.
-
The Hydroxyl Group: The phenol-like hydroxyl group at the 3-position provides a handle for etherification, esterification, or can act as a hydrogen bond donor in ligand-receptor interactions.
This combination of features makes this compound a valuable starting material for creating diverse chemical libraries and synthesizing targeted therapeutic agents, particularly in oncology and for neurological disorders.[4]
Physicochemical & Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties is critical for handling, reaction monitoring, and structural confirmation.
Physicochemical Properties
The compound is typically supplied as a white to off-white powder or crystalline solid.[5]
| Property | Value | Source |
| CAS Number | 214911-10-1 | [] |
| Molecular Formula | C₅H₃FINO | [5][] |
| Molecular Weight | 238.99 g/mol | |
| Appearance | White to off-white powder or crystals | [5] |
| Storage | 2-8°C, sealed in dry, dark place | [7] |
| Purity | Typically ≥98% | [5] |
| InChI Key | AKFTVSCBHZVKCM-UHFFFAOYSA-N |
Spectroscopic Data (Predicted & Reported)
While a comprehensive public dataset is not available, the expected NMR and MS signatures are key for characterization.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity & Coupling (Hz) | Notes |
| ¹H NMR | ~7.0 - 7.5 | d, J ≈ 8-9 Hz | Proton on C4, coupled to C5 proton. |
| ~6.7 - 7.1 | dd, J ≈ 8-9, 2-3 Hz | Proton on C5, coupled to C4 proton and fluorine. | |
| ~5.0 - 6.0 | br s | Phenolic proton, exchangeable with D₂O. | |
| ¹³C NMR | ~155-160 (d) | d, ¹JCF ≈ 230-250 Hz | C6, large coupling constant characteristic of C-F bond. |
| ~140-145 (d) | d, ³JCF ≈ 10-15 Hz | C4, smaller coupling to fluorine. | |
| ~120-125 (d) | d, ²JCF ≈ 20-25 Hz | C5, two-bond coupling to fluorine. | |
| ~150-155 | s | C3, bearing the hydroxyl group. | |
| ~90-100 | s | C2, bearing the iodine, significantly shielded. | |
| MS (ESI+) | m/z 239.9 | [M+H]⁺ | Expected parent ion in positive ion mode. |
Note: NMR predictions are based on standard chemical shift values for substituted pyridines and established C-F coupling constants. Actual values may vary based on solvent and experimental conditions.
Synthesis and Purification
The synthesis of this compound typically starts from a more readily available precursor, 6-fluoropyridin-3-ol. The key transformation is the regioselective iodination at the C2 position.
Diagram: Synthetic Pathway
Caption: General synthetic route to the title compound.
Detailed Experimental Protocol: Regioselective Iodination
This protocol describes a representative method for the synthesis of this compound. The choice of an electrophilic iodinating agent is crucial for success.
Causality & Rationale:
-
Starting Material: 6-Fluoropyridin-3-ol is chosen as the precursor. The hydroxyl group is an activating, ortho-, para-director. The position ortho to the hydroxyl group (C2) is highly activated towards electrophilic aromatic substitution.
-
Iodinating Agent: N-Iodosuccinimide (NIS) is a common and effective electrophilic iodine source that is easier to handle than molecular iodine and often gives cleaner reactions.[8]
-
Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that is suitable for dissolving the reactants and is generally inert under these conditions.
-
Temperature: The reaction is typically performed at room temperature to prevent over-reaction or decomposition.
Step-by-Step Methodology:
-
Preparation: To a solution of 6-fluoropyridin-3-ol (1.0 eq) in acetonitrile (10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stirrer, add N-Iodosuccinimide (1.1 eq) portion-wise over 10 minutes.
-
Reaction: Stir the resulting mixture at room temperature (20-25°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution (10% w/v) to quench any remaining iodine, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Reactivity and Key Transformations
The utility of this compound stems from its capacity to undergo a variety of selective chemical transformations.
Diagram: Reactivity Map
Caption: Key reaction classes for the title compound.
Palladium-Catalyzed Cross-Coupling at C2
The C2-iodo bond is the primary site for building molecular complexity. This reactivity is foundational to its role as a building block.
Expert Insight: The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it highly reactive in oxidative addition to Pd(0) catalysts. This often allows for milder reaction conditions and broader substrate scope compared to other aryl halides.
Example Protocol: Suzuki-Miyaura Coupling
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Reagents: Add a suitable base, typically an aqueous solution of 2M sodium carbonate (3.0 eq).
-
Solvent: Add a solvent system, such as a 3:1 mixture of dioxane and water.
-
Reaction: Heat the mixture to 80-100°C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup & Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography.
Reactions at the C3-Hydroxyl Group
The hydroxyl group can be readily alkylated or arylated under basic conditions.
Expert Insight: The choice of base is critical. A strong base like sodium hydride (NaH) is required for complete deprotonation to the alkoxide, which is a potent nucleophile for Williamson ether synthesis. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, especially with more reactive alkylating agents like benzyl bromide or methyl iodide.
Applications in Drug Discovery
While specific drugs containing this exact fragment may be proprietary, its structural motifs are present in numerous kinase inhibitors and other therapeutic agents. The 6-fluoro-3-hydroxypyridine core is a known pharmacophore that can mimic or replace other heterocyclic systems to improve drug properties.[9] Its application as a key intermediate allows for the late-stage diversification of drug candidates, enabling the rapid exploration of structure-activity relationships (SAR).
Handling, Storage, and Safety
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light.[7] Recommended storage temperature is 2-8°C.
-
Safety Hazards: The compound is classified with GHS07 pictograms (Exclamation mark). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Buy 3-Fluoro-2-iodopyridine | 146141-04-0 [smolecule.com]
- 4. 6-fluoro-4-iodopyridin-3-ol [myskinrecipes.com]
- 5. 6-Fluoro-3-hydroxy-2-iodopyridine, CasNo.214911-10-1 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 7. 1803737-86-1|6-Fluoro-3-(fluoromethyl)-2-iodopyridine|BLD Pharm [bldpharm.com]
- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 9. Buy 5-Fluoro-6-iodopyridin-3-amine [smolecule.com]
An In-depth Technical Guide to the Structural Analysis of 6-Fluoro-2-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
6-Fluoro-2-iodopyridin-3-ol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its unique trifunctionalized scaffold, featuring a fluorine atom, an iodine atom, and a hydroxyl group on a pyridine core, offers a rich platform for the synthesis of complex molecular architectures.[1] The strategic placement of these functionalities allows for selective chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive structural analysis of this compound, offering insights into its electronic properties, spectroscopic characteristics, and solid-state architecture. While experimentally determined data for this specific molecule is not widely available in the public domain, this paper will leverage established principles of analytical chemistry and data from analogous structures to provide a robust predictive analysis.
Molecular Structure and Physicochemical Properties
The foundational step in the structural analysis of any compound is a thorough understanding of its basic molecular and physical characteristics.
Core Structure and Tautomerism
This compound possesses the chemical formula C₅H₃FINO and a molecular weight of approximately 238.99 g/mol . The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are arranged as follows: a fluorine atom at position 6, an iodine atom at position 2, and a hydroxyl group at position 3.
An important structural consideration for pyridin-3-ols is the potential for keto-enol tautomerism. The "ol" (or enol) form, this compound, can exist in equilibrium with its keto tautomer, 6-fluoro-2-iodo-1H-pyridin-3(2H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic effects of the other ring substituents. For most hydroxypyridines, the hydroxy form is the predominant tautomer in solution.
Spectroscopic Characterization: A Predictive Approach
Spectroscopic techniques are indispensable for elucidating the structure of organic molecules. In the absence of published spectra for this compound, we can predict the salient features of its Nuclear Magnetic Resonance (NMR) and Mass Spectra based on known data for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule and the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the primary techniques for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effects of the fluorine and iodine atoms, as well as the nitrogen atom in the ring. The signals will likely appear as doublets or doublets of doublets due to coupling with each other and with the ¹⁹F nucleus.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the five carbon atoms in the pyridine ring. The chemical shifts will be significantly affected by the attached heteroatoms. The carbon atom bonded to the iodine (C2) will likely be shifted upfield due to the heavy atom effect, while the carbon attached to the fluorine (C6) will show a large one-bond C-F coupling constant. The carbon bearing the hydroxyl group (C3) will also have a characteristic chemical shift.
¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a crucial tool for its characterization.[2] A single resonance is expected for the fluorine atom at the C6 position. The chemical shift of this signal will be indicative of its electronic environment.[3] Furthermore, the fluorine signal will likely exhibit coupling to the adjacent proton, providing further structural confirmation.[2]
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | |||
| H-4 | 7.0 - 7.5 | d or dd | J(H4-H5), J(H4-F6) |
| H-5 | 6.5 - 7.0 | d or dd | J(H5-H4), J(H5-F6) |
| OH | Variable (broad) | s | - |
| ¹³C | |||
| C-2 | ~90 - 110 | s | - |
| C-3 | ~150 - 160 | s | - |
| C-4 | ~110 - 120 | d | J(C4-F6) |
| C-5 | ~105 - 115 | d | J(C5-F6) |
| C-6 | ~155 - 165 | d | ¹J(C6-F6) > 200 |
| ¹⁹F | |||
| F-6 | -70 to -120 (vs. CFCl₃) | m | J(F6-H5), J(F6-H4) |
Note: These are predicted values based on data for analogous compounds and are subject to variation based on solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopic Analysis
Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra for the structural confirmation of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Determine the chemical shifts of the carbon signals.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum.
-
Reference the spectrum to an appropriate standard (e.g., CFCl₃).
-
-
Data Analysis:
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the proposed structure.
-
Mass Spectrometry
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 239. The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern. While iodine has only one stable isotope, its presence can often be inferred from fragmentation patterns involving the loss of an iodine radical.
Expected Fragmentation Pattern: Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for pyridinol derivatives include the loss of CO, HCN, and the halogen substituents. The presence of the iodine atom may lead to a significant fragment at [M-I]⁺.
Experimental Protocol: Mass Spectrometric Analysis
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).
-
Data Analysis:
-
Identify the molecular ion peak and confirm its m/z value corresponds to the calculated molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic losses and support the proposed structure.
-
X-ray Crystallography: The Solid-State Architecture
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, we can infer its likely solid-state characteristics from studies on similar substituted pyridines.[4][5]
Expected Crystal Packing and Intermolecular Interactions: The crystal structure of this compound is likely to be stabilized by a network of intermolecular interactions. The hydroxyl group is a strong hydrogen bond donor and the pyridine nitrogen and the oxygen of the hydroxyl group are hydrogen bond acceptors. Therefore, strong O-H···N or O-H···O hydrogen bonds are expected to be a dominant feature of the crystal packing.
Additionally, halogen bonding involving the iodine atom is a possibility. The iodine atom can act as a Lewis acidic center and interact with Lewis basic sites on adjacent molecules. Pi-stacking interactions between the aromatic pyridine rings may also contribute to the overall stability of the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the single-crystal X-ray structure of this compound.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the collected diffraction data.
-
-
Data Analysis:
-
Analyze the bond lengths, bond angles, and torsion angles to confirm the molecular geometry.
-
Examine the crystal packing and identify all significant intermolecular interactions.
-
Visualization of Structural Analysis Workflow
The logical flow of a comprehensive structural analysis of this compound can be visualized as follows:
Caption: Workflow for the comprehensive structural analysis of this compound.
Safety and Handling
As a halogenated organic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds are known to be irritants. It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment including gloves, safety glasses, and a lab coat.
Conclusion and Future Perspectives
This compound is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.[1] This guide has provided a comprehensive, albeit predictive, structural analysis of this molecule. The expected NMR and mass spectrometric data, along with the likely solid-state structure, provide a valuable framework for researchers working with this compound. The future acquisition and publication of experimental data for this compound will be invaluable in validating and refining the predictions made herein, and will undoubtedly facilitate its broader application in chemical synthesis.
References
- 1. 6-fluoro-4-iodopyridin-3-ol [myskinrecipes.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structures of three new pyridine-containing oxazoline ligands of complexes for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 6-Fluoro-2-iodo-3-pyridinol in Modern Drug Discovery
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-2-iodo-3-pyridinol
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and other critical molecular interactions.[1][2][3] The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are paramount in drug design.[2][4] 6-Fluoro-2-iodo-3-pyridinol is a prime example of a highly functionalized pyridine derivative with significant potential as a versatile building block in the synthesis of novel pharmaceuticals.
The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodo group serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments.[4] The hydroxyl group provides a crucial point for hydrogen bonding and can be a key pharmacophoric feature. Understanding the precise structure and electronic properties of this molecule is therefore essential for its effective application. This guide provides a comprehensive overview of the expected spectroscopic data for 6-fluoro-2-iodo-3-pyridinol and outlines the methodologies for its empirical characterization.
Molecular Structure and Expected Spectroscopic Features
The unique arrangement of substituents on the pyridine ring of 6-fluoro-2-iodo-3-pyridinol dictates its characteristic spectroscopic signature. The following sections detail the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, drawing upon data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of 6-fluoro-2-iodo-3-pyridinol in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's connectivity and electronic environment.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.
-
H-4: This proton is expected to appear as a doublet of doublets (dd) due to coupling with both the adjacent H-5 proton and the fluorine atom at position 6.
-
H-5: This proton will likely also be a doublet of doublets, arising from coupling to H-4 and the fluorine atom.
The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating nature of the hydroxyl group.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should reveal five signals for the pyridine ring carbons. The chemical shifts will be significantly influenced by the attached heteroatoms. The carbon bearing the iodine (C-2) is expected to be at a relatively low field, while the carbon attached to fluorine (C-6) will show a characteristic large one-bond C-F coupling constant.
¹⁹F NMR Spectroscopy
A proton-decoupled ¹⁹F NMR spectrum will display a singlet, providing a clear indication of the single fluorine environment in the molecule.
| Predicted NMR Data for 6-Fluoro-2-iodo-3-pyridinol | |
| Nucleus | Predicted Chemical Shift (ppm) and Coupling |
| ¹H (H-4) | ~7.0-7.5 (dd) |
| ¹H (H-5) | ~6.8-7.2 (dd) |
| ¹³C (C-2) | ~90-100 |
| ¹³C (C-3) | ~150-160 |
| ¹³C (C-4) | ~120-130 |
| ¹³C (C-5) | ~110-120 |
| ¹³C (C-6) | ~155-165 (d, ¹JCF ≈ 230-250 Hz) |
| ¹⁹F | ~ -70 to -90 (s) |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is instrumental in identifying the key functional groups within 6-fluoro-2-iodo-3-pyridinol. The spectrum is expected to be characterized by the following absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.
-
C=C and C=N Stretching: A series of sharp to medium bands between 1400 and 1600 cm⁻¹ will correspond to the aromatic pyridine ring vibrations.
-
C-F Stretch: A strong, sharp absorption band is anticipated in the 1200-1300 cm⁻¹ region, indicative of the carbon-fluorine bond.
-
C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.
| Predicted IR Absorption Bands for 6-Fluoro-2-iodo-3-pyridinol | |
| Functional Group | Predicted Wavenumber (cm⁻¹) and Intensity |
| O-H (hydroxyl) | 3200-3600 (Broad, Strong) |
| C-H (aromatic) | 3000-3100 (Weak to Medium) |
| C=C, C=N (aromatic ring) | 1400-1600 (Medium to Strong) |
| C-F (fluoro) | 1200-1300 (Strong) |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Molecular Ion Peak (M⁺): The high-resolution mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of C₅H₃FINO. The presence of iodine will give a characteristic isotopic pattern.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of iodine, fluorine, or the hydroxyl group, leading to characteristic fragment ions.
| Predicted Mass Spectrometry Data for 6-Fluoro-2-iodo-3-pyridinol | |
| Analysis | Predicted m/z Value |
| Molecular Formula | C₅H₃FINO |
| Exact Mass | 238.9247 |
| Key Fragment Ions | [M-I]⁺, [M-H₂O]⁺, [M-HF]⁺ |
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-fluoro-2-iodo-3-pyridinol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: spectral width of ~200 ppm, 128-256 scans, relaxation delay of 1-2 seconds.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Protocol 2: IR Spectroscopic Analysis
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Collect 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
Protocol 3: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (High-Resolution MS):
-
Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) using electrospray ionization (ESI) in both positive and negative ion modes.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass of C₅H₃FINO. Analyze the fragmentation pattern to support the proposed structure.
Visualization of Experimental Workflow and Molecular Structure
To facilitate a clear understanding of the analytical process and the molecular structure, the following diagrams are provided.
Caption: Workflow for the spectroscopic characterization of 6-fluoro-2-iodo-3-pyridinol.
Caption: Molecular structure of 6-fluoro-2-iodo-3-pyridinol.
Conclusion
While direct experimental data for 6-fluoro-2-iodo-3-pyridinol may not be readily available in public databases, a comprehensive spectroscopic characterization can be confidently predicted based on the analysis of structurally analogous compounds and fundamental spectroscopic principles. This guide provides researchers, scientists, and drug development professionals with a robust framework for the identification and structural elucidation of this important synthetic intermediate. The outlined protocols and expected data serve as a valuable resource for ensuring the quality and identity of 6-fluoro-2-iodo-3-pyridinol in research and development settings.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
1H NMR and 13C NMR of 6-Fluoro-2-iodopyridin-3-ol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Fluoro-2-iodopyridin-3-ol
Abstract
Introduction: The Structural Challenge
This compound presents a unique and instructive case for NMR analysis. The pyridine core, substituted with three distinct and electronically influential groups—a halogen of high electronegativity (Fluorine), a heavy halogen (Iodine), and a hydroxyl group—creates a complex electronic environment. Each substituent imparts a predictable yet interactive effect on the magnetic shielding of the ring's protons and carbons. Understanding these effects is paramount for accurate spectral assignment and, ultimately, for confirming the molecular structure.
This guide will first outline the theoretical underpinnings necessary to interpret the spectra, focusing on substituent effects and spin-spin coupling. Subsequently, we will present detailed predictions for both the ¹H and ¹³C NMR spectra. Finally, a robust experimental protocol for acquiring high-quality data is provided, along with recommendations for two-dimensional (2D) NMR experiments to validate the assignments.
Foundational Principles for Spectral Prediction
The predicted NMR spectra are based on the additive effects of each substituent on the pyridine ring. The foundational chemical shifts for pyridine are approximately δ 8.5 (Hα), 7.2 (Hβ), and 7.5 (Hγ) ppm in ¹H NMR, and δ 150 (Cα), 124 (Cβ), and 136 (Cγ) ppm in ¹³C NMR.[2][3] These values are then modified by the electronic contributions of the -F, -I, and -OH groups.
-
Fluorine (-F): As the most electronegative element, fluorine strongly deshields nearby nuclei, shifting their signals downfield. Its most significant impact is the introduction of spin-spin coupling to both protons and carbons (H-F and C-F coupling), which is invaluable for assignment.[4]
-
Iodine (-I): Iodine's effect is twofold. Its moderate electronegativity causes some deshielding.[5] More uniquely, the "heavy atom effect" can influence the chemical shifts of directly bonded and adjacent carbons. Due to its quadrupolar nature (spin > 1/2), the ¹²⁷I nucleus has a very fast relaxation time, meaning it does not typically induce observable spin-spin coupling with ¹H or ¹³C nuclei in high-resolution NMR.[6]
-
Hydroxyl (-OH): The oxygen atom is highly electronegative, causing a significant downfield shift for the carbon it is attached to (C-3). The hydroxyl proton itself is highly variable. Its chemical shift is sensitive to solvent, temperature, and concentration, and the signal is often broadened due to chemical exchange.[7][8] In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal tends to be sharper and shifted further downfield compared to a solvent like CDCl₃.[9]
Predicted ¹H NMR Spectrum Analysis
The structure of this compound contains three protons: two aromatic protons (at the C-4 and C-5 positions) and one hydroxyl proton.
-
H-5: This proton is ortho to the fluorine at C-6 and meta to the hydroxyl group. It is expected to be the most downfield of the two aromatic protons due to the strong deshielding effect of the adjacent fluorine. It will be split by the neighboring H-4 proton (³JHH, typical aromatic coupling) and by the fluorine at C-6 (³JHF, a three-bond coupling). The resulting multiplicity will be a doublet of doublets (dd).
-
H-4: This proton is meta to both the fluorine and the iodine and ortho to the hydroxyl group. It will be split by the H-5 proton (³JHH) and by the fluorine at C-6 (⁴JHF, a four-bond coupling, which is typically smaller than ³JHF).[10] This will also likely appear as a doublet of doublets (dd), though the smaller four-bond fluorine coupling may be less resolved.
-
OH Proton: The phenolic proton signal is expected to be a broad singlet. Its chemical shift is highly dependent on the experimental conditions. In DMSO-d₆, it could appear anywhere from δ 9-11 ppm. A simple "D₂O shake" experiment, where a drop of deuterium oxide is added to the NMR tube, would cause this proton to exchange with deuterium, leading to the disappearance of the signal and confirming its identity.[8]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-5 | 7.8 – 8.2 | dd | ³J(H,H) ≈ 8-9 Hz; ³J(H,F) ≈ 6-8 Hz | ortho to highly electronegative F, resulting in a downfield shift. Coupled to H-4 and F-6. |
| H-4 | 7.2 – 7.5 | dd | ³J(H,H) ≈ 8-9 Hz; ⁴J(H,F) ≈ 2-4 Hz | Influenced by three substituents. Coupled to H-5 and F-6 (long-range). |
| 3-OH | 9.0 – 11.0 | br s | N/A | Phenolic proton in a hydrogen-bonding solvent. Signal is broad and exchangeable. |
Predicted ¹³C NMR Spectrum Analysis
The molecule has five distinct aromatic carbon signals. The analysis is dominated by the direct effects of the substituents and, crucially, by C-F coupling. Broadband proton decoupling is assumed, so all C-H couplings are removed, but C-F couplings remain.
-
C-2 & C-6: These carbons are bonded to iodine and fluorine, respectively. Their chemical shifts will be heavily influenced by these direct attachments. C-6 will appear as a doublet with a very large one-bond coupling constant (¹JCF).[10] C-2, attached to iodine, will also be significantly shifted.
-
C-3: This carbon is bonded to the electronegative oxygen atom of the hydroxyl group, which will cause a strong deshielding (downfield) effect.[11] It will also exhibit a three-bond coupling to the fluorine (³JCF).
-
C-4 & C-5: These are the only two carbons bonded to hydrogen. Their relative shifts can be predicted based on their proximity to the electron-withdrawing groups. C-5 is adjacent to the fluorine-bearing carbon and will be more deshielded than C-4. Both will show coupling to the fluorine atom.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Predicted δ (ppm) | Multiplicity (from C-F) | Predicted Coupling Constant (J, Hz) | Rationale |
| C-6 | 158 – 164 | d | ¹J(C,F) ≈ 230-260 Hz | Directly bonded to F, large downfield shift and very large one-bond coupling. |
| C-3 | 150 – 156 | d | ³J(C,F) ≈ 3-7 Hz | Directly bonded to O, strong deshielding effect. Small three-bond coupling to F. |
| C-5 | 125 – 132 | d | ²J(C,F) ≈ 20-25 Hz | ortho to C-F bond, resulting in a significant two-bond coupling. |
| C-4 | 118 – 124 | d | ³J(C,F) ≈ 3-5 Hz | meta to C-F bond, smaller three-bond coupling. |
| C-2 | 95 – 105 | d | ²J(C,F) ≈ 2-5 Hz | Directly bonded to I. The heavy atom effect often induces an upfield shift. Small two-bond coupling to F. |
Experimental Protocols and Workflow
Acquiring high-quality, unambiguous spectra requires careful experimental design.
Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of this compound.
-
Solvent Selection: Use approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D). DMSO-d₆ is recommended to resolve the hydroxyl proton and ensure solubility.
-
Dissolution: Transfer the solid to a clean, dry 5 mm NMR tube. Add the deuterated solvent and cap the tube securely.
-
Homogenization: Gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogenous solution.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube.
NMR Data Acquisition
The following parameters are suggested for a 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 16 (adjust for concentration).
-
Temperature: 298 K.
-
-
¹³C{¹H} NMR (Proton Decoupled):
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30).
-
Spectral Width: 0-180 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 (or more, as ¹³C is less sensitive).
-
Temperature: 298 K.
-
-
2D NMR (for Confirmation):
-
COSY (Correlation Spectroscopy): To establish H-H coupling networks (e.g., confirm the H-4 to H-5 correlation).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon (H-4 to C-4; H-5 to C-5).
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) H-C correlations, which are critical for assigning quaternary carbons and confirming the overall connectivity. For example, observing a correlation from H-5 to C-6 and C-3 would be definitive.
-
Visualization of Workflow and Molecular Interactions
Caption: Standard workflow for NMR-based structural elucidation.
Caption: Key proton spin-spin couplings in this compound.
Conclusion
While a definitive experimental spectrum is the ultimate arbiter of structure, a predictive analysis based on established principles provides a powerful framework for what to expect. The ¹H and ¹³C NMR spectra of this compound are predicted to be highly informative, with every signal's chemical shift and multiplicity offering a piece of the structural puzzle. The presence of fluorine is particularly advantageous, as the characteristic H-F and C-F coupling patterns serve as powerful constraints for unambiguous assignment. By following the detailed experimental protocol and employing 2D correlation techniques, researchers can confidently confirm the identity and purity of this valuable synthetic intermediate.
References
- 1. 6-fluoro-4-iodopyridin-3-ol [myskinrecipes.com]
- 2. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 3. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. (127I) Iodine NMR [chem.ch.huji.ac.il]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 6-Fluoro-2-iodopyridin-3-ol for Advanced Research Applications
This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for 6-Fluoro-2-iodopyridin-3-ol (CAS No. 214911-10-1).[1][2][] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights and detailed methodologies grounded in established laboratory safety principles. The unique trifunctional nature of this heterocyclic compound—possessing a fluorine atom, an iodine atom, and a hydroxyl group on a pyridine core—makes it a valuable intermediate in medicinal chemistry, yet also necessitates a nuanced understanding of its reactivity and potential hazards.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridinol that serves as a key building block in organic synthesis.[4] Its utility is largely derived from the orthogonal reactivity of its functional groups, enabling sequential and site-selective modifications. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the C-I bond, making it amenable to various cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 214911-10-1 | [1][] |
| Molecular Formula | C5H3FINO | [1][] |
| Molecular Weight | 238.99 g/mol | [][4] |
| Appearance | White to off-white powder or crystals | Sigma-Aldrich |
| Storage Temperature | 2-8°C, keep in a dark, dry, and sealed container | Sigma-Aldrich |
Hazard Identification and Toxicological Profile
Anticipated GHS Hazard Classifications:
Based on data for analogous compounds, the following GHS classifications are likely applicable:
-
Skin Irritation (Category 2) - H315: Causes skin irritation.
-
Eye Irritation (Category 2A) - H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.
Toxicological Insights:
The toxicity of substituted pyridines can vary significantly with minor structural changes.[5] The presence of a fluorine atom can alter the metabolic stability and potential toxicity of the molecule.[6] Ingestion or significant exposure could potentially affect the nervous system, liver, and kidneys, as observed with pyridine and some of its derivatives.[7][8]
Safe Handling and Storage Protocol
A meticulous approach to handling and storage is paramount to ensure the safety of laboratory personnel and the integrity of the compound.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9][10]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[11]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side shields.
-
Hand Protection: Use nitrile or neoprene gloves. Latex gloves are not recommended.[9]
-
Skin and Body Protection: A fully buttoned lab coat should be worn. For larger quantities, consider additional protective clothing.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9][10]
-
The recommended storage temperature is 2-8°C. Protect from light.
Experimental Workflows: A Practical Guide
The utility of this compound as a synthetic intermediate often involves its participation in cross-coupling reactions. The following section provides a generalized, best-practice workflow for such a reaction, emphasizing safety at each step.
Generalized Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol outlines a typical Suzuki-Miyaura coupling, a common application for 2-iodopyridine derivatives.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the desired boronic acid partner, a palladium catalyst (e.g., Pd(PPh3)4), and a suitable base (e.g., K2CO3 or Cs2CO3).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100°C) and monitor its progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Reaction Quenching: Upon completion, cool the reaction mixture to room temperature. Slowly and carefully add a quenching agent, such as a saturated aqueous solution of ammonium chloride, to deactivate any remaining reactive species.[12] This step should be performed in the fume hood, as gas evolution may occur.
-
Workup and Purification: Proceed with a standard aqueous workup, followed by extraction with an organic solvent. The crude product can then be purified by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the cross-coupling reaction workflow, emphasizing the integration of safety measures.
Spill Management and First Aid
Spill Response:
-
Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).[10] Place the contaminated absorbent in a sealed container for proper disposal.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety department immediately.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
This compound and its waste products should be treated as hazardous chemical waste.
-
Categorization: This compound is a halogenated organic waste.[13]
-
Collection: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste.[13]
-
Disposal Route: The primary disposal method for halogenated organic waste is high-temperature incineration at a permitted hazardous waste facility.[14]
Logical Workflow for Halogenated Waste Disposal
References
- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 2. 214911-10-1 | this compound - Moldb [moldb.com]
- 4. 6-fluoro-4-iodopyridin-3-ol [myskinrecipes.com]
- 5. A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. actylislab.com [actylislab.com]
- 8. Toxicological effects of intravenous administration of pyridine in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
synthesis pathway for 6-Fluoro-2-iodopyridin-3-ol
An In-Depth Technical Guide to the Synthesis of 6-Fluoro-2-iodopyridin-3-ol
Introduction
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. The presence of three distinct functional groups on the pyridine core—a fluorine atom, an iodine atom, and a hydroxyl group—makes it a versatile scaffold for the synthesis of more complex molecules. The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom serves as a handle for cross-coupling reactions to introduce further diversity, and the hydroxyl group provides a site for further functionalization or can act as a key hydrogen bond donor in interactions with biological targets. This guide provides a comprehensive overview of a plausible synthetic pathway for this compound, designed for researchers and scientists in the field of organic synthesis and drug discovery.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound suggests a pathway that sequentially introduces the iodo and fluoro functionalities onto a pyridin-3-ol backbone. The carbon-iodine bond can be disconnected via an electrophilic iodination reaction, leading back to 6-fluoropyridin-3-ol. The synthesis of 6-fluoropyridin-3-ol itself can be envisioned from a more readily available starting material, such as 2-chloro-3-nitropyridine, through a sequence of fluorination, reduction, and diazotization/hydrolysis.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthesis Pathway
The proposed forward synthesis commences with 2-chloro-3-nitropyridine and proceeds through a four-step sequence involving nucleophilic aromatic substitution, reduction of a nitro group, diazotization followed by hydrolysis, and a final regioselective iodination.
Caption: Proposed four-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Fluoro-3-nitropyridine
Rationale: The synthesis begins with the conversion of 2-chloro-3-nitropyridine to 6-fluoro-3-nitropyridine via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack, and the use of a phase-transfer catalyst like TDA-1 (tris(3,6-dioxaheptyl)amine) facilitates the reaction with potassium fluoride.
Protocol:
-
To a stirred solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add potassium fluoride (KF, 2.0 eq) and TDA-1 (0.1 eq).
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-fluoro-3-nitropyridine.
Step 2: Synthesis of 6-Fluoro-3-aminopyridine
Rationale: The nitro group of 6-fluoro-3-nitropyridine is reduced to an amino group using iron powder in the presence of ammonium chloride. This is a classic and efficient method for the reduction of aromatic nitro compounds.
Protocol:
-
To a mixture of iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), heat the suspension to reflux.
-
Add a solution of 6-fluoro-3-nitropyridine (1.0 eq) in ethanol dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Filter the hot reaction mixture through a pad of Celite and wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give 6-fluoro-3-aminopyridine, which can often be used in the next step without further purification.
Step 3: Synthesis of 6-Fluoropyridin-3-ol
Rationale: The amino group of 6-fluoro-3-aminopyridine is converted to a hydroxyl group via a diazonium salt intermediate. The amine is first treated with sodium nitrite in a strong acid to form the diazonium salt, which is then hydrolyzed by heating in water.[1]
Protocol:
-
Dissolve 6-fluoro-3-aminopyridine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 10% v/v) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.
-
Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours, or until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 6-fluoropyridin-3-ol.
Step 4: Synthesis of this compound
Rationale: The final step is the regioselective iodination of 6-fluoropyridin-3-ol. The hydroxyl group is an activating ortho-para director in electrophilic aromatic substitution. Iodination is expected to occur at the position ortho to the hydroxyl group (position 2 or 4). Due to steric hindrance from the fluorine at position 6, and the electronic directing effects, iodination at the 2-position is favored. A mixture of iodine and an oxidizing agent such as iodic acid is an effective system for the iodination of activated aromatic rings.[2]
Protocol:
-
To a solution of 6-fluoropyridin-3-ol (1.0 eq) in a mixture of water and acetic acid, add iodine (I₂, 1.1 eq) and iodic acid (HIO₃, 0.4 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield this compound.
Data Summary
| Step | Starting Material | Product | Key Reagents | Expected Yield (%) |
| 1 | 2-Chloro-3-nitropyridine | 6-Fluoro-3-nitropyridine | KF, TDA-1 | 70-85 |
| 2 | 6-Fluoro-3-nitropyridine | 6-Fluoro-3-aminopyridine | Fe, NH₄Cl | 85-95 |
| 3 | 6-Fluoro-3-aminopyridine | 6-Fluoropyridin-3-ol | NaNO₂, H₂SO₄ | 60-75 |
| 4 | 6-Fluoropyridin-3-ol | This compound | I₂, HIO₃ | 50-65 |
Yields are estimated based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Conclusion
The proposed four-step synthesis provides a viable and logical route to this compound from commercially available starting materials. The pathway relies on well-established and robust chemical transformations, offering a practical approach for obtaining this valuable building block for drug discovery and development. The experimental protocols provided are based on established methodologies for similar transformations and can be optimized to achieve higher yields and purity. This guide serves as a foundational resource for researchers aiming to synthesize this compound and its derivatives.
References
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 6-Fluoro-2-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Pyridinols
6-Fluoro-2-iodopyridin-3-ol is a highly valuable, albeit specialized, building block in modern synthetic and medicinal chemistry. Its structure combines three key features that are highly sought after in the design of bioactive molecules:
-
A Pyridine Core: A ubiquitous scaffold in pharmaceuticals, known for its ability to engage in hydrogen bonding and modulate physicochemical properties.
-
A Phenolic Hydroxyl Group: Provides a crucial point for hydrogen bonding, acts as a potential metabolic site, and can be a key pharmacophoric element.
-
A Fluorine Substituent: Often introduced to enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing binding affinity.
The Suzuki-Miyaura cross-coupling reaction is a paramount tool for carbon-carbon bond formation, enabling the straightforward synthesis of biaryl and heteroaryl structures.[1][2][3] This application note provides a comprehensive guide to the Suzuki coupling of this compound, offering mechanistic insights, detailed protocols, and troubleshooting advice based on established principles for similar heteroaromatic systems.
Mechanistic Considerations for a Challenging Substrate
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is critical for optimizing the reaction of a substrate like this compound, which presents unique electronic and steric challenges.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyridinol. The C-I bond is significantly weaker and more reactive than C-Br or C-Cl bonds, making 2-iodopyridines excellent substrates for this step.[1][2][6]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex, enhancing the transfer rate.[1][7][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Considerations for this compound:
-
Pyridine Coordination: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity. The use of bulky, electron-rich phosphine ligands helps to mitigate this issue and promote the desired catalytic pathway.[5][9]
-
Hydroxyl Group: The acidic proton of the 3-ol can react with strong bases. Therefore, milder inorganic bases like K₃PO₄ or K₂CO₃ are generally preferred over hydroxides to avoid deprotonation and potential side reactions.[10][11]
-
Electronic Effects: The electron-withdrawing fluorine atom can influence the reactivity of the pyridine ring, but the high reactivity of the C-I bond remains the dominant factor for selective oxidative addition.[6]
Recommended Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization may be required for specific substrates.
Reagents and Conditions
| Component | Role | Recommended Reagent | Stoichiometry (equiv.) | Rationale & Notes |
| Heteroaryl Halide | Electrophile | This compound | 1.0 | The limiting reagent. Ensure high purity for optimal results. |
| Organoboron | Nucleophile | Aryl/Heteroarylboronic Acid | 1.1 - 1.5 | A slight excess ensures complete consumption of the iodide. Pinacol esters can also be used. |
| Palladium Pre-catalyst | Catalyst Source | Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.05 (1-5 mol%) | Pre-catalysts that generate Pd(0) in situ. Pd₂(dba)₃ is often preferred for its reliability. |
| Ligand | Catalyst Stabilizer | XPhos or SPhos | 0.02 - 0.10 (2-10 mol%) | Bulky, electron-rich biaryl monophosphine ligands are highly effective for heteroaryl couplings.[5][9] |
| Base | Boron Activator | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | Moderately strong, non-nucleophilic bases are ideal. K₃PO₄ is often a good first choice.[10][12] |
| Solvent | Reaction Medium | 1,4-Dioxane/H₂O (e.g., 4:1) | ~0.1 M | A polar aprotic solvent with a small amount of water is standard and aids in dissolving the base.[1][13] |
| Temperature | Reaction Rate | 80 - 110 °C | - | Higher temperatures are often required for challenging couplings to ensure reasonable reaction times. |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.5 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process at least three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual water and inorganic salts.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure coupled product.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficiently Degassed3. Poor Quality Reagents | 1. Use a different Pd source/ligand (e.g., Pd(PPh₃)₄).2. Ensure thorough degassing of solvents and reaction vessel.3. Use freshly purchased or purified starting materials. |
| Dehalogenation | Premature protonolysis of the Pd-Aryl intermediate. | Use a non-protic solvent system if possible, or ensure the base is not excessively strong. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Improve degassing procedure. Ensure a strictly inert atmosphere is maintained throughout. |
| Complex Product Mixture | Side reactions due to high temperature or incorrect base. | Lower the reaction temperature. Screen alternative bases (e.g., K₂CO₃, CsF). |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. youtube.com [youtube.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Sonogashira Coupling of 6-Fluoro-2-iodopyridin-3-ol
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with high efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for the successful execution of the Sonogashira coupling using 6-Fluoro-2-iodopyridin-3-ol, a key heterocyclic building block in medicinal chemistry and materials science. We present an in-depth analysis of the reaction mechanism, a critical evaluation of key experimental parameters, and two detailed, field-proven protocols: a classic copper-co-catalyzed method and a robust copper-free alternative. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex alkynyl-substituted pyridines.
Introduction: The Strategic Importance of the Substrate
This compound is a highly valuable synthetic intermediate. Its structure presents several strategic features for cross-coupling:
-
Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides for the oxidative addition step in palladium-catalyzed couplings, often allowing for mild reaction conditions.[3][4]
-
Electron-Deficient Pyridine Ring: The pyridine nitrogen acts as an electron-withdrawing group, which can influence catalyst kinetics. Nitrogen-containing heterocycles are crucial scaffolds in pharmaceuticals.[5][6]
-
Ortho-Hydroxyl Group: The phenolic -OH group is acidic and can interact with the base or metal catalysts. Its presence necessitates careful selection of the base to ensure deprotonation of both the alkyne and the hydroxyl group without interfering with the catalytic cycle.
-
Fluoro Substituent: The fluorine atom can modulate the electronic properties and metabolic stability of the final product, a common strategy in drug design.
This guide provides the necessary causal insights and procedural details to navigate these structural features and achieve high-yield, reproducible couplings.
The Sonogashira Reaction: A Mechanistic Overview
The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper cycle.[7][8] Understanding this mechanism is critical for rational troubleshooting and optimization.
-
The Palladium Cycle: The cycle begins with the oxidative addition of the this compound to a Pd(0) complex, forming a Pd(II)-aryl intermediate. This is followed by a transmetalation step where the alkynyl group is transferred from copper to palladium. The final step is reductive elimination, which forms the desired C-C bond, yields the product, and regenerates the active Pd(0) catalyst.[4]
-
The Copper Cycle: In the presence of a base, copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[8] This species is highly reactive and readily participates in the transmetalation step with the palladium complex, facilitating the reaction at milder temperatures than copper-free alternatives.[9]
The primary drawback of the copper co-catalyst is its tendency to promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), forming an undesirable diyne byproduct.[3] Copper-free protocols have been developed to circumvent this issue.[10][11]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Caption: General experimental workflow for the Heck coupling reaction.
Application Notes & Protocols: Heck Coupling of 6-Fluoro-2-iodopyridin-3-ol
Introduction: Strategic Importance in Medicinal Chemistry
The 6-fluoro-2-vinylpyridin-3-ol scaffold is a privileged structural motif in modern drug discovery, offering a unique combination of hydrogen bonding capability (hydroxyl group), metabolic stability (fluoro group), and a versatile handle for further functionalization (vinyl group). The parent compound, this compound, is a critical starting material for accessing these high-value derivatives. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, provides the most direct and atom-economical route for the vinylation of this substrate.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective implementation of Heck coupling protocols for this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling rational optimization and troubleshooting. The protocols described herein are designed to be robust and reproducible for the synthesis of key pharmaceutical intermediates.
Mechanistic Considerations for a Challenging Substrate
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][3][4] Understanding this mechanism is paramount to optimizing the reaction for a substrate as electronically complex as this compound. The pyridine ring is inherently electron-deficient, a characteristic amplified by the strongly electron-withdrawing fluorine atom. This electronic nature significantly influences key steps of the catalytic cycle.
The Heck Catalytic Cycle
The generally accepted mechanism involves three primary stages:[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyridinol. This is typically the rate-determining step. The electron-deficient nature of the pyridine ring can facilitate this step.
-
Olefin Insertion (Migratory Insertion): The alkene coordinates to the Pd(II) complex and subsequently inserts into the Pd-Aryl bond.[2][3]
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the desired vinyl product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.[3][4]
Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.
Key Parameter Optimization
Success with this substrate requires careful selection of the catalyst system and reaction conditions. The pyridinol moiety can potentially coordinate to the palladium center, and the overall electronic profile demands a tailored approach.
| Parameter | Options & Considerations | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is often preferred as a stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species by phosphine ligands or amines.[5][6] This avoids handling air-sensitive Pd(0) sources directly. |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃, dppf | For electron-deficient aryl halides, more electron-donating and bulky phosphine ligands like P(o-tol)₃ or P(t-Bu)₃ can accelerate oxidative addition.[2] However, PPh₃ remains a robust and cost-effective starting point. Bidentate ligands like dppf are also effective.[5] |
| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | An organic amine base like triethylamine (Et₃N) is standard. It is crucial for regenerating the Pd(0) catalyst and neutralizing the HI generated.[4] Inorganic bases can also be used, particularly in phosphine-free systems or with specific solvents. |
| Solvent | DMF, NMP, Acetonitrile, Toluene | Polar aprotic solvents like DMF or NMP are excellent choices as they help to solubilize the catalyst complex and reactants.[5] Acetonitrile is also a common and effective solvent. |
| Temperature | 80 - 120 °C | Higher temperatures are generally required to drive the reaction to completion. Microwave irradiation can significantly shorten reaction times and improve yields by providing rapid, uniform heating. |
| Additives | TBAC (Tetrabutylammonium chloride) | Phase-transfer catalysts like TBAC can be beneficial, especially in less polar solvents or with inorganic bases. They can help stabilize the catalytic species and promote the anionic pathway of the reaction.[5] |
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents are hazardous and should be handled with care.
Protocol 4.1: Standard Thermal Conditions
This protocol provides a reliable baseline for the Heck coupling of this compound with a generic acrylate.
Materials:
-
This compound (1.0 eq)
-
Alkyl acrylate (1.2 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 eq)
-
Triphenylphosphine (PPh₃) (0.04 - 0.10 eq)
-
Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add anhydrous DMF via syringe, followed by the alkyl acrylate and triethylamine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure product.
Protocol 4.2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration, often reducing reaction times from hours to minutes and potentially improving yields.
Materials:
-
Same as Protocol 4.1, but use a dedicated microwave reaction vial with a stir bar.
Procedure:
-
In a 10 mL microwave vial, combine this compound, Pd(OAc)₂, and PPh₃.
-
Add anhydrous DMF, the alkyl acrylate, and triethylamine.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120-140 °C for 20-40 minutes (hold time).
-
After the irradiation is complete, allow the vial to cool to room temperature (<50 °C) before opening.
-
Perform the work-up and purification steps as described in Protocol 4.1.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent. | Ensure reagents are pure and solvent is anhydrous. Increase catalyst loading (e.g., to 5 mol%). Increase temperature or switch to microwave conditions. Try a more electron-rich ligand like P(o-tol)₃. |
| Formation of Byproducts | Olefin isomerization; Homocoupling of the aryl iodide. | Additives like TBAC can sometimes suppress side reactions. Ensure the base is of high quality. Lowering the temperature slightly may improve selectivity, albeit at the cost of reaction time. |
| Catalyst Decomposition | High temperature; Presence of oxygen. | A black precipitate (palladium black) indicates catalyst decomposition. Ensure the reaction is maintained under a strict inert atmosphere. Using a slightly higher ligand-to-palladium ratio (e.g., 2.5:1 or 3:1) can help stabilize the catalyst. |
| Difficult Purification | Co-elution of product with triphenylphosphine oxide. | Triphenylphosphine oxide is a common byproduct from the in situ reduction of Pd(II). Switching to a different phosphine ligand or exploring phosphine-free conditions may simplify purification. |
Conclusion
The Heck coupling of this compound is a powerful and versatile transformation for the synthesis of valuable pharmaceutical intermediates. While the substrate presents unique electronic challenges, a systematic approach to optimization focusing on the catalyst system, base, and solvent provides a clear path to success. The protocols outlined in this guide, based on established principles of organometallic chemistry, offer robust starting points for both thermal and microwave-assisted conditions. By understanding the rationale behind each parameter, researchers can effectively troubleshoot and adapt these methods to achieve high yields of the desired vinylated pyridinol products.
References
Application Notes and Protocols: The Strategic Use of 6-Fluoro-2-iodopyridin-3-ol in Modern Kinase Inhibitor Synthesis
Introduction: The Imperative for Advanced Scaffolds in Kinase Inhibitor Design
Protein kinases remain one of the most critical target classes in modern drug discovery, with dozens of inhibitors approved for the treatment of cancer and other diseases.[1] The development of potent and selective kinase inhibitors often hinges on the strategic use of highly functionalized heterocyclic building blocks. Among these, fluorinated pyridinyl scaffolds have gained prominence for their ability to confer desirable pharmacological properties.[2] The introduction of fluorine can enhance metabolic stability, modulate pKa, and improve binding affinity through unique electronic interactions with the target protein.[3][4]
This guide provides an in-depth exploration of 6-Fluoro-2-iodopyridin-3-ol , a versatile and powerful building block for the synthesis of next-generation kinase inhibitors. Its unique trifunctional nature—featuring an iodine atom for cross-coupling, a hydroxyl group for etherification, and a fluorine atom for property modulation—offers medicinal chemists a robust platform for creating diverse and complex molecular architectures. We will dissect the causality behind experimental choices and provide detailed, field-proven protocols for its key transformations.
Chemical Profile and Strategic Reactivity
This compound is a strategically designed reagent that provides three distinct points for chemical modification. The iodine and hydroxyl functionalities can be addressed with near-perfect orthogonality, allowing for controlled, stepwise elaboration of a molecular scaffold.
-
The 2-Iodo Group: The carbon-iodine bond is the primary site for transition metal-catalyzed cross-coupling reactions. Its high reactivity makes it an excellent substrate for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to building the core structures of many kinase inhibitors.[5]
-
The 3-Hydroxyl Group: This nucleophilic site is ideal for forming ether linkages, a common motif used to connect the pyridinyl core to solvent-exposed regions or other pharmacophoric elements. Williamson ether synthesis or Mitsunobu reactions are typically employed.
-
The 6-Fluoro Group: Beyond its role in improving pharmacokinetic profiles, the strongly electron-withdrawing fluorine atom modulates the electron density of the pyridine ring, influencing the reactivity of the other positions and potentially enhancing interactions within the kinase ATP-binding site.[6][7]
Caption: Key reactive sites of this compound.
Core Application 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance in forging aryl-aryl bonds.[8] In this context, it is used to couple a boronic acid or ester to the 2-position of the pyridine ring, typically forming the central biaryl core of the inhibitor.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Na₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent System: Toluene/Ethanol/Water (e.g., 4:1:1 mixture)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the palladium(0) catalyst.
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture, followed by the palladium catalyst. The solvent mixture is chosen to ensure solubility of both organic and inorganic reagents.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Reaction progress is monitored by TLC or LC-MS until the starting iodide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Core Application 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful method for constructing aryl-amine bonds, which are prevalent in kinase inhibitors that mimic the adenine portion of ATP.[9][10] This reaction is employed to couple a primary or secondary amine to the 2-position of the pyridine scaffold.
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the coupling of a 2-iodo-pyridinyl intermediate with a generic aniline derivative.
Materials:
-
2-Iodo-pyridinyl substrate (1.0 eq)
-
Aniline or secondary amine (1.1 - 1.3 eq)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Ligand (e.g., XantPhos or BINAP, 0.04 eq)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 - 2.0 eq)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried Schlenk flask, combine the palladium precatalyst, ligand, and base. The choice of ligand is crucial; bulky, electron-rich phosphine ligands like XantPhos are often effective in preventing catalyst decomposition and promoting reductive elimination.[11]
-
Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas.
-
Reagent Addition: Add the anhydrous solvent, followed by the 2-iodo-pyridinyl substrate and the amine coupling partner. The use of anhydrous solvents is critical as water can interfere with the catalytic cycle.
-
Reaction Execution: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by LC-MS (typically 6-24 hours). The strong, non-nucleophilic base (e.g., Cs₂CO₃) is essential for deprotonating the amine without competing in side reactions.[12]
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography to yield the desired N-aryl product.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²) - C(sp²) | C(sp²) - N |
| Pd Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | Often included (PPh₃) | Required (e.g., XantPhos, BINAP) |
| Base | Weak (Na₂CO₃, K₂CO₃) | Strong, non-nucleophilic (Cs₂CO₃, NaOtBu) |
| Temperature | 80 - 100 °C | 90 - 110 °C |
| Key Insight | Tolerant of water and protic solvents. | Requires anhydrous conditions. |
| Table 1: Comparison of typical conditions for key cross-coupling reactions. |
Core Application 3: Scaffold Elaboration via Williamson Ether Synthesis
With the core biaryl or aryl-amine structure in place, the 3-hydroxyl group serves as the next handle for modification. The Williamson ether synthesis is a classic and reliable method to introduce side chains, such as the morpholino-containing groups often found in kinase inhibitors to enhance solubility and target engagement.[13]
Protocol: General Procedure for O-Alkylation
Materials:
-
Pyridin-3-ol substrate (1.0 eq)
-
Alkyl halide (e.g., 4-(3-chloropropyl)morpholine, 1.5 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq)
-
Solvent (e.g., DMF or Acetonitrile)
Step-by-Step Methodology:
-
Reagent Combination: In a round-bottom flask, dissolve the pyridin-3-ol substrate in the chosen solvent (DMF is excellent for ensuring solubility and accelerating Sₙ2 reactions).
-
Base Addition: Add the base (e.g., K₂CO₃). The base deprotonates the hydroxyl group to form the more nucleophilic alkoxide.
-
Alkylating Agent: Add the alkyl halide dropwise at room temperature.
-
Reaction Execution: Heat the mixture to 60-80 °C and stir until TLC/LC-MS indicates complete consumption of the starting material (typically 2-6 hours).
-
Work-up: Cool the reaction, pour it into water, and extract with an organic solvent like ethyl acetate. The aqueous quench removes the base and any unreacted alkylating agent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.
Caption: Workflow for Williamson ether synthesis to add a solubilizing side chain.
Case Study: Synthetic Strategy Toward a Foretinib-like Core
Foretinib (GSK1363089) is a multi-kinase inhibitor of c-Met and VEGFR2.[13][14] Its structure features a quinoline core linked via an ether to a fluorinated phenyl ring. We can leverage the reactivity of this compound to construct a closely related pyridinyl analog, demonstrating the power of this building block in a practical synthetic sequence.
The strategy involves an initial etherification followed by a Suzuki coupling to complete the core.
Caption: Multi-step synthesis of a Foretinib-like core structure.
This synthetic route highlights the orthogonal reactivity of the iodo and hydroxyl groups. The Williamson ether synthesis is performed first under basic conditions that do not affect the C-I bond. Subsequently, the robust C-I bond is activated by a palladium catalyst for the Suzuki coupling, a reaction that is compatible with the newly formed ether linkage and the fluoro substituent. This logical, stepwise approach is central to the efficient construction of complex drug candidates.
Conclusion
This compound is a premier building block for the synthesis of kinase inhibitors. Its trifunctional nature allows for a modular and highly efficient approach to drug design, enabling the rapid generation of diverse compound libraries. By mastering the core transformations of Suzuki coupling, Buchwald-Hartwig amination, and Williamson ether synthesis, researchers can fully exploit the potential of this scaffold to create novel, potent, and pharmacokinetically advantaged therapeutics. The protocols and strategic insights provided herein serve as a validated foundation for the successful application of this reagent in any drug discovery program.
References
- 1. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. foretinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes & Protocols: Strategic Synthesis of Novel JNK Inhibitors Utilizing 6-Fluoro-2-iodopyridin-3-ol
Abstract: This document provides a comprehensive guide for the strategic synthesis and evaluation of c-Jun N-terminal kinase (JNK) inhibitors, beginning with the versatile chemical scaffold, 6-Fluoro-2-iodopyridin-3-ol. We will explore the critical role of the JNK signaling pathway in various pathologies, establishing it as a high-value therapeutic target. The core of this application note is a detailed, field-proven protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for constructing potent kinase inhibitors.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.
Introduction: The Therapeutic Promise of JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[2] Activated by a wide array of stress-related stimuli—including inflammatory cytokines, ultraviolet irradiation, and osmotic shock—the JNK signaling pathway is a central regulator of complex cellular processes such as inflammation, apoptosis, cell differentiation, and proliferation.[3][4] Dysregulation of JNK signaling has been implicated in the pathogenesis of numerous human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, inflammatory conditions such as rheumatoid arthritis, and various cancers.[5][6][7]
This central role in disease makes JNK an attractive target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a powerful class of drugs, with dozens approved for clinical use, primarily in oncology.[][9] The development of potent and selective JNK inhibitors is an active area of research, aiming to provide new therapeutic options for these challenging diseases.[2][10]
The selection of a suitable starting scaffold is paramount in inhibitor design. The this compound core is a privileged structure in medicinal chemistry. Its key features make it an exceptional building block:
-
Iodine Atom: Serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse aryl and heteroaryl moieties to probe the ATP-binding site of the kinase.[1]
-
Fluorine Atom: Can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate the pKa of the pyridinol, thereby fine-tuning the molecule's pharmacokinetic properties.
-
Pyridinol Core: A common structural motif in many kinase inhibitors, known to form critical hydrogen bond interactions within the kinase hinge region.
This guide will leverage these features to synthesize a novel JNK inhibitor.
The JNK Signaling Cascade: A Rationale for Intervention
To appreciate the mechanism of action for our synthesized inhibitors, it is crucial to understand the JNK signaling pathway. The pathway operates as a three-tiered kinase cascade, amplifying initial signals from the cell surface to the nucleus to orchestrate a transcriptional response.
Caption: A simplified representation of the JNK signaling cascade.[11][12][13]
By inhibiting JNK at the final stage of this cascade, we can effectively block the phosphorylation of downstream transcription factors and prevent the pathological cellular responses they trigger.
Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling
Our strategy centers on a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is exceptionally reliable and tolerates a wide range of functional groups, making it a staple in pharmaceutical synthesis.[14] The iodine at the C2 position of this compound is selectively displaced and coupled with a boronic acid or ester, allowing for the modular construction of a diverse chemical library.
Caption: General workflow for the synthesis of JNK inhibitors via Suzuki coupling.
Detailed Experimental Protocol: Synthesis of PF-JNK-1
This protocol details the synthesis of a representative inhibitor, 6-Fluoro-2-(4-(4-methylpiperazin-1-yl)phenyl)pyridin-3-ol , which we will designate PF-JNK-1 .
Materials and Reagents:
-
This compound (CAS: 214911-10-1)
-
(4-(4-methylpiperazin-1-yl)phenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene, Anhydrous
-
Ethanol (200 Proof)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.22 mmol, 1.0 equiv).
-
Add (4-(4-methylpiperazin-1-yl)phenyl)boronic acid (1.11 g, 5.06 mmol, 1.2 equiv).
-
Add Sodium Carbonate (1.34 g, 12.66 mmol, 3.0 equiv).
-
Rationale: The base is crucial for the transmetalation step of the Suzuki catalytic cycle, activating the boronic acid. An excess ensures the reaction proceeds to completion.
-
-
Solvent Addition and Degassing:
-
Add Toluene (20 mL), Ethanol (10 mL), and Deionized Water (10 mL) to the flask.
-
Bubble argon or nitrogen gas through the stirred solvent mixture for 15-20 minutes.
-
Rationale: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it, leading to poor yields. The mixed solvent system is used to dissolve both the organic-soluble starting materials and the water-soluble inorganic base.
-
-
Catalyst Addition and Reflux:
-
Under a positive pressure of argon/nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (244 mg, 0.211 mmol, 0.05 equiv).
-
Heat the reaction mixture to 90 °C and allow it to reflux with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Rationale: 5 mol % is a standard catalyst loading for many cross-coupling reactions, balancing reaction efficiency with cost and ease of removal. Refluxing provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Work-up and Extraction:
-
After the reaction is complete (as indicated by the consumption of the starting iodide), cool the mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (50 mL) and Deionized Water (30 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Rationale: The aqueous wash and brine wash remove the inorganic base, salts, and residual water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Equilibrate the column with Dichloromethane (DCM).
-
Load the crude product onto the column and elute with a gradient of 0% to 10% Methanol in DCM.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield PF-JNK-1 as a pure solid.
-
Rationale: Column chromatography is essential to separate the desired product from the palladium catalyst, ligand byproducts, and any unreacted starting materials. A gradient elution is used to effectively separate compounds with different polarities.
-
Data Presentation and Characterization
The identity and purity of the synthesized compound must be rigorously confirmed.
| Parameter | Expected Value for PF-JNK-1 |
| Molecular Formula | C₁₆H₁₈FN₃O |
| Molecular Weight | 287.33 g/mol |
| Theoretical Yield | 1.21 g |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >95% |
| LC-MS (ESI+) | Expected m/z: 288.15 [M+H]⁺ |
| ¹H NMR | Peaks consistent with the proposed structure |
| FTIR | Peaks corresponding to O-H, C-H, C=C, and C-N bonds |
Self-Validating System - The Role of Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the final compound by separating it from any residual impurities.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the synthesized molecule, providing strong evidence of its identity.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the connectivity of atoms and the success of the coupling reaction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups in the molecule.[15][17]
Protocol: In Vitro Biological Evaluation
To confirm that the synthesized compound functions as a JNK inhibitor, its activity must be assessed in a biochemical assay. The following is a general protocol for determining the IC₅₀ value.
Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™) [1]
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor (PF-JNK-1) in 100% DMSO, typically starting from 10 mM.
-
Reaction Setup: In a 384-well white microplate, add the kinase assay buffer.
-
Inhibitor Addition: Add the inhibitor solution or DMSO (for vehicle control wells) to the appropriate wells.
-
Enzyme Addition: Add recombinant human JNK enzyme (e.g., JNK3) to all wells except the "no enzyme" control.
-
Reaction Initiation: Add a substrate/ATP mixture (e.g., ATF2 peptide as substrate) to all wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Generation: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit (e.g., adding ADP-Glo™ Reagent, followed by Kinase Detection Reagent).
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. paulogentil.com [paulogentil.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
Application Notes & Protocols: 6-Fluoro-2-iodopyridin-3-ol as a Versatile Building Block for Agrochemical Discovery
Abstract
The strategic incorporation of fluorinated pyridine scaffolds is a cornerstone of modern agrochemical design, enhancing metabolic stability, binding affinity, and overall efficacy of active ingredients.[1][2] This guide provides an in-depth technical overview of 6-Fluoro-2-iodopyridin-3-ol (CAS No. 214911-10-1), a highly functionalized building block poised for the efficient construction of novel pesticide and herbicide candidates. We will explore its unique reactivity profile and provide detailed, field-proven protocols for its application in key synthetic transformations, including Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals in the agrochemical sector.
Introduction: The Strategic Value of Functionalized Pyridines in Agrochemicals
The pyridine ring is a privileged scaffold in a vast array of biologically active compounds, including numerous commercial agrochemicals.[3][4][5] Its presence is critical in neonicotinoid insecticides and a variety of fungicides and herbicides.[4] The introduction of fluorine atoms or trifluoromethyl groups into these scaffolds can profoundly influence their physicochemical properties, often leading to enhanced biological activity.[2][6]
This compound emerges as a particularly valuable intermediate for two primary reasons:
-
Orthogonal Reactivity: The molecule possesses three distinct functional handles—an iodine, a fluorine, and a hydroxyl group. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond, allowing for selective functionalization at the 2-position.[7] The fluorine and hydroxyl groups can be retained for subsequent synthetic manipulations or to serve as key pharmacophoric features in the final molecule.
-
Scaffold Versatility: This building block provides a direct route to 2-substituted-6-fluoropyridin-3-ol derivatives, which are key cores for a diverse range of potential agrochemicals. By leveraging modern cross-coupling technologies, chemists can rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.
Physicochemical Properties & Reactivity Profile
Understanding the inherent reactivity of this compound is fundamental to designing successful synthetic strategies.
| Property | Data | Source |
| CAS Number | 214911-10-1 | |
| Molecular Formula | C₅H₃FINO | |
| Molecular Weight | 238.99 g/mol | [8] |
| Appearance | White to off-white powder or crystals | |
| Storage | 2-8°C, Keep in dark place, sealed in dry | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Reactivity Hierarchy:
The key to this building block's utility lies in the differential reactivity of its halogen substituents in palladium-catalyzed reactions. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F.[7] This is inversely correlated with the carbon-halogen bond dissociation energy, making the C-I bond the primary site for transformations like Suzuki, Stille, Heck, and Buchwald-Hartwig couplings.
Caption: Reactivity hierarchy of functional groups in this compound.
Application Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)–C(sp²) bonds, making it ideal for synthesizing biaryl and heteroaryl structures common in agrochemicals.[9][10] This protocol details a general procedure for coupling an arylboronic acid with this compound.
Mechanistic Rationale & Workflow
The catalytic cycle involves three key steps: (1) Oxidative Addition of the C-I bond to a Pd(0) species, (2) Transmetalation with the boronic acid derivative, and (3) Reductive Elimination to yield the product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often promote efficient catalysis, especially for challenging substrates.[11][12]
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Disclaimer: This is a representative protocol. Optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific boronic acid used. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 239 mg), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos or XPhos, 4-10 mol%). For convenience, a pre-catalyst like [Pd(SPhos)G4] can be used.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-aryl-6-fluoropyridin-3-ol product.
Representative Data
| Coupling Partner (Ar-B(OH)₂) | Pd Source (mol%) | Ligand (mol%) | Base | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | 90 | 80-92 |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 110 | 75-88 |
| Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 85 | 82-94 |
| (Note: Yields are hypothetical and based on typical outcomes for similar substrates.) |
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, providing access to arylamines that are prevalent in agrochemical structures.[13][14] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Mechanistic Rationale
The mechanism is analogous to the Suzuki coupling but involves the formation of a palladium-amido complex followed by reductive elimination to form the C-N bond.[13] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine and facilitate the catalytic cycle.[14]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Disclaimer: This protocol is a general guideline. NaOtBu is a strong base and is air and moisture sensitive; handle under an inert atmosphere.
-
Reaction Setup: To an oven-dried Schlenk tube, add the base, sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol, 239 mg), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., RuPhos or BrettPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon or Nitrogen three times.
-
Solvent and Amine Addition: Add a degassed anhydrous solvent (e.g., Toluene or Dioxane, 4 mL). Finally, add the amine (1.2 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-18 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate (20 mL) and water (15 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography to yield the desired 2-amino-6-fluoropyridin-3-ol derivative.
Representative Data
| Amine (HNR¹R²) | Pd Source (mol%) | Ligand (mol%) | Base | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu | 100 | 88-96 |
| Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS | 110 | 75-85 |
| Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | 90 | 82-93 |
| Pyrrolidine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | 80 | 90-98 |
| (Note: Yields are hypothetical and based on typical outcomes for similar substrates.) |
Conclusion
This compound is a high-value, versatile building block for the synthesis of novel agrochemical candidates. Its well-differentiated functional groups allow for selective, high-yielding transformations using robust and scalable palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to leverage this intermediate in the rapid generation of diverse molecular libraries, accelerating the discovery of next-generation crop protection agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 1034467-29-2 Cas No. | 6-Fluoro-4-iodopyridin-3-ol | Apollo [store.apolloscientific.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the N-arylation of 6-Fluoro-2-iodopyridin-3-ol
Abstract
N-arylated 6-fluoropyridin-3-ol scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive molecules. The introduction of an aryl group on the nitrogen atom can profoundly modulate a compound's pharmacological properties. However, the synthesis of these targets presents a notable challenge due to the ambident nucleophilic nature of the pyridin-3-ol core, which can lead to competitive O-arylation. This document provides a comprehensive guide to the reaction conditions for the selective N-arylation of 6-Fluoro-2-iodopyridin-3-ol. We will explore the mechanistic underpinnings of the primary catalytic systems, offer a comparative analysis of reaction parameters, and present a detailed, field-proven protocol for researchers.
Chemical Principles and Mechanistic Considerations
The substrate, this compound, exists in tautomeric equilibrium with its pyridone form, 6-fluoro-2-iodo-1H-pyridin-3(2H)-one. This equilibrium is central to its reactivity, as it presents two potential sites for arylation: the nitrogen and the oxygen atoms. Achieving high selectivity for N-arylation requires careful selection of the catalytic system and reaction conditions to favor reaction at the nitrogen atom.
The presence of a fluorine atom at the 6-position is critical; its strong electron-withdrawing nature increases the acidity of the N-H proton in the pyridone tautomer, facilitating its deprotonation by a base.[1][2] The iodine at the 2-position serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions.
Two principal catalytic methods have proven effective for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and versatile method for forming C-N bonds.[3][4] It typically employs a Palladium(0) catalyst, a bulky, electron-rich phosphine ligand, and a strong base. The generally accepted catalytic cycle proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Deprotonation & Ligand Exchange: The base deprotonates the amine (in this case, the pyridinol tautomer), and the resulting amide displaces a ligand on the Pd(II) center to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amido groups on the palladium center couple and are eliminated, forming the desired N-aryl product and regenerating the Pd(0) catalyst.[5]
The choice of ligand is paramount. Bulky biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocene-based ligands (e.g., dppf) are often used to promote the reductive elimination step, which is frequently rate-limiting, and to prevent the formation of undesired side products.[3]
Figure 1: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.
The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds.[6] While traditional Ullmann conditions often required harsh temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI), often in the presence of a ligand such as a diamine or phenanthroline.[6][7]
The mechanism is thought to involve:
-
Formation of a Copper Amide: The copper(I) catalyst reacts with the deprotonated pyridinol to form a copper(I) amide species.
-
Oxidative Addition/Metathesis: This copper amide then reacts with the aryl halide.
-
Reductive Elimination: The final step yields the N-arylated product and regenerates a species that can continue the catalytic cycle.
Ullmann-type reactions are often complementary to palladium-catalyzed methods but may require higher reaction temperatures.[6]
Figure 2: Postulated catalytic cycle for the Ullmann condensation.
Comparative Analysis of Reaction Conditions
The success and selectivity of the N-arylation reaction are highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table summarizes typical conditions that can be adapted for the N-arylation of this compound, based on established protocols for similar heterocyclic systems.[8][9]
| Parameter | Buchwald-Hartwig (Pd-Catalyzed) | Ullmann-Type (Cu-Catalyzed) | Rationale & Key Considerations |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | CuI, Cu₂O, Cu(acac)₂ | Palladium catalysts are generally more active at lower temperatures but are more expensive. Copper is cost-effective but may require higher temperatures.[4][6] |
| Ligand | Xantphos, XPhos, RuPhos, dppf | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine | For Pd: Bulky, electron-rich phosphines are essential for promoting the reductive elimination step.[10] For Cu: Diamine or similar N-donor ligands enhance the solubility and reactivity of the copper catalyst. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base like NaOtBu is common for Buchwald-Hartwig reactions.[10] Weaker inorganic bases are often sufficient for Ullmann couplings and can sometimes favor N-arylation by minimizing decomposition. |
| Solvent | Toluene, Dioxane, THF | Dioxane, DMF, NMP | The choice of solvent is dictated by the required reaction temperature and solubility of the reagents. Anhydrous, deoxygenated solvents are critical, especially for Pd-catalysis. |
| Temperature | 80 - 110 °C | 100 - 150 °C | Temperatures should be sufficient for catalytic turnover but low enough to prevent thermal decomposition of starting materials or products. |
| Aryl Source | Aryl bromides, iodides, triflates | Aryl iodides, bromides | Aryl iodides are generally the most reactive coupling partners for both systems.[6] |
Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Reagents and Equipment
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Schlenk flask or microwave vial equipped with a magnetic stir bar
-
Inert atmosphere system (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Analytical instruments (TLC, LC-MS, NMR)
Experimental Workflow
Figure 3: Step-by-step experimental workflow for N-arylation.
Step-by-Step Procedure
Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), sodium tert-butoxide (1.4 equiv), Xantphos (0.05 equiv), and Pd₂(dba)₃ (0.025 equiv).
-
Atmosphere Exchange: Seal the vessel and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated product.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Troubleshooting
-
Low Yield: Ensure all reagents are pure and the solvent is strictly anhydrous and deoxygenated. Consider screening alternative ligands or increasing the catalyst loading slightly.
-
Formation of O-arylated Product: This indicates competitive reaction at the oxygen atom. Try switching to a weaker, inorganic base such as K₂CO₃ or Cs₂CO₃, which can sometimes favor N-arylation. Alternatively, exploring a copper-catalyzed Ullmann protocol may offer different selectivity.[7][11]
-
Decomposition: If the starting material or product is degrading, consider lowering the reaction temperature and extending the reaction time. Ensure the inert atmosphere is maintained throughout the reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Large-Scale Synthesis of 6-Fluoro-2-iodopyridin-3-ol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the proposed large-scale synthesis of 6-Fluoro-2-iodopyridin-3-ol, a key heterocyclic building block in medicinal chemistry.[1] The protocol herein is developed based on established principles of organic synthesis, including electrophilic aromatic substitution and modern purification techniques. This guide offers a step-by-step methodology, from readily available starting materials to the purified target compound, with a focus on scalability, safety, and scientific rationale.
Introduction: The Significance of this compound
Halogenated pyridines are privileged scaffolds in drug discovery and materials science. The unique combination of a fluorine atom, an iodine atom, and a hydroxyl group on a pyridine core makes this compound a highly versatile intermediate. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse functionalities. The pyridinol moiety itself is a key pharmacophore in numerous biologically active molecules. Consequently, a robust and scalable synthesis of this compound is of significant interest to the pharmaceutical and chemical industries.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process commencing with the commercially available 6-fluoropyridin-3-ol. The key transformation is a regioselective ortho-iodination, followed by a large-scale purification protocol.
Caption: Proposed synthetic route for this compound.
Experimental Protocols
PART 3.1: Synthesis of this compound
This protocol details the direct, regioselective iodination of 6-fluoropyridin-3-ol. The hydroxyl group is an activating ortho-para director, and the C2 position is sterically accessible for electrophilic substitution. N-Iodosuccinimide (NIS) is chosen as a mild and efficient iodinating agent, with p-toluenesulfonic acid (p-TsOH) as a catalyst to enhance the electrophilicity of the iodine.[2][3]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier |
| 6-Fluoropyridin-3-ol | 113.09 | ≥97% | e.g., Manchester Organics[4] |
| N-Iodosuccinimide (NIS) | 224.99 | ≥98% | e.g., Sigma-Aldrich |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | ≥98% | e.g., Sigma-Aldrich |
| Acetonitrile (MeCN) | 41.05 | Anhydrous | Standard Supplier |
| Dichloromethane (DCM) | 84.93 | ACS Grade | Standard Supplier |
| Saturated Sodium Thiosulfate (aq) | N/A | N/A | Prepared in-house |
| Brine (Saturated NaCl solution) | N/A | N/A | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ≥97% | Standard Supplier |
Equipment:
-
Large, jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet.
-
Addition funnel.
-
Condenser.
-
Large-scale rotary evaporator.
-
Filtration apparatus (e.g., Büchner funnel and flask).
Step-by-Step Protocol:
-
Reactor Setup: Set up the jacketed reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Charging the Reactor: Charge the reactor with 6-fluoropyridin-3-ol (1.0 eq.) and anhydrous acetonitrile (10 L/kg of starting material).
-
Dissolution: Start the stirrer and stir until the starting material is fully dissolved.
-
Catalyst Addition: Add p-toluenesulfonic acid (0.1 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.
-
Reagent Addition: In a separate container, dissolve N-iodosuccinimide (1.1 eq.) in anhydrous acetonitrile (5 L/kg of NIS). Transfer this solution to the addition funnel.
-
Slow Addition: Add the NIS solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 10-15 °C. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the orange/brown color of iodine dissipates.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: To the remaining aqueous residue, add dichloromethane (DCM) and transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the filter cake with a small amount of DCM.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.
PART 3.2: Large-Scale Purification by Crystallization
For large-scale synthesis, crystallization is the preferred method of purification over chromatography due to its cost-effectiveness and efficiency.[5]
Solvent System Selection:
A solvent system of ethanol and water is proposed. The crude product is expected to be soluble in hot ethanol and less soluble upon the addition of water and cooling.
Step-by-Step Protocol:
-
Dissolution: Transfer the crude solid to a clean, dry reactor. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pad of celite.
-
Crystallization Induction: To the hot, clear solution, slowly add water dropwise until the solution becomes slightly turbid.
-
Crystal Growth: Allow the solution to cool slowly to room temperature. For optimal crystal growth, avoid rapid cooling.
-
Cooling: Once at room temperature, further cool the mixture in an ice bath or refrigerator for several hours to maximize product precipitation.
-
Isolation: Collect the crystals by filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Analytical Characterization (Predicted)
As no definitive published spectra for this compound are readily available, the following are predicted characteristics based on its structure and data from similar compounds.
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons in the region of δ 7.0-8.0 ppm. A broad singlet for the hydroxyl proton. |
| ¹³C NMR | Aromatic carbons in the region of δ 110-160 ppm. The carbon bearing the iodine will be at a lower field. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z = 240.9 |
| Appearance | Off-white to pale yellow solid. |
Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
An emergency eyewash station and safety shower should be readily accessible.
Chemical-Specific Hazards:
-
Iodinated Compounds: Can be irritants and may release iodine vapor. Avoid inhalation and skin contact.[6]
-
Fluorinated Organic Compounds: Can be toxic. Handle with care.
-
Acetonitrile: Flammable and toxic. Avoid inhalation and contact.
-
Dichloromethane: A suspected carcinogen. Use with adequate ventilation.
Waste Disposal:
-
All organic waste should be collected in a designated halogenated waste container.
-
Aqueous waste should be neutralized before disposal according to local regulations.
Workflow and Logic Diagram
Caption: Detailed workflow for the synthesis and purification of this compound.
References
- 1. 6-fluoro-4-iodopyridin-3-ol [myskinrecipes.com]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. Large-scale crystallization of proteins for purification and formulation [pubmed.ncbi.nlm.nih.gov]
- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 6-Fluoro-2-iodopyridin-3-ol
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 6-Fluoro-2-iodopyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling with this specific, highly functionalized heterocyclic building block. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance your reaction yields and purity.
Introduction: The Challenge of this compound
This compound is a valuable synthon, but its structure presents a unique set of challenges for the Suzuki-Miyaura coupling. The interplay of its functional groups—an electron-withdrawing fluorine, a reactive iodine, a potentially coordinating hydroxyl group, and the pyridine nitrogen itself—can lead to a host of issues including catalyst inhibition, low yields, and competing side reactions. This guide provides a systematic approach to overcoming these obstacles.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction shows no or very low conversion of the starting material. What are the likely causes?
Answer: Failure to initiate the reaction typically points to issues with the catalytic cycle, most often catalyst deactivation or inefficient oxidative addition.
-
Catalyst Inhibition: The primary suspect is the pyridine nitrogen. Both the pyridine nitrogen and the hydroxyl group's oxygen can act as Lewis bases and coordinate to the palladium center, leading to catalyst inhibition and preventing the crucial oxidative addition step.[1][2][3]
-
Inactive Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient under your current conditions.
-
Solution: Consider starting with a Pd(0) source such as Pd(PPh₃)₄ or using a modern pre-catalyst (e.g., a Buchwald pre-catalyst) that readily forms the active Pd(0) species in situ.[4]
-
-
Inadequate Degassing: Oxygen is detrimental to the active Pd(0) catalyst, oxidizing it to an inactive Pd(II) state.[1][4]
Question 2: I'm observing significant amounts of side products, primarily the de-iodinated starting material (6-fluoropyridin-3-ol) and homocoupling of my boronic acid. How can I minimize these?
Answer: The formation of these byproducts points to specific, competing reaction pathways that need to be suppressed.
-
Dehalogenation (Proto-deiodination): The replacement of the iodine atom with hydrogen is a common side reaction. This can be promoted by trace palladium hydride species or certain bases and solvents.[1][3]
-
Solution 1 (Base Selection): The choice of base is critical. While a base is necessary to activate the boronic acid, some can promote side reactions.[6] Screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which are often effective while minimizing dehalogenation compared to stronger bases like NaOH or alkoxides.[4]
-
Solution 2 (Reaction Time): Minimize reaction time. Once the product is formed, prolonged exposure to the catalytic system can increase the likelihood of dehalogenation. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.[1]
-
-
Homocoupling of Boronic Acid: This side reaction, where the boronic acid couples with itself, is often promoted by the presence of oxygen or when using a Pd(II) pre-catalyst.[3][7][8]
-
Solution 1 (Inert Atmosphere): As with catalyst deactivation, rigorous exclusion of oxygen is paramount. Proper degassing is the most effective way to prevent homocoupling.[3]
-
Solution 2 (Catalyst Choice): Using a direct Pd(0) source like Pd(PPh₃)₄ can reduce the homocoupling that might occur during the in-situ reduction of a Pd(II) pre-catalyst.[3]
-
Question 3: My yield is moderate, but purification is difficult due to a byproduct I suspect is a boroxine trimer of my boronic acid. What's happening?
Answer: Boronic acids can reversibly dehydrate to form cyclic boroxine trimers. While boroxines can participate in the Suzuki coupling, their formation can complicate stoichiometry and purification.
-
Cause: This is particularly common when using anhydrous reaction conditions.
-
Solution: The Suzuki reaction often benefits from a biphasic solvent system, typically an organic solvent like dioxane, THF, or toluene, with a small amount of water.[9][10][11] Water helps to hydrolyze the boroxine back to the active boronic acid and can facilitate the dissolution of the inorganic base. A common ratio is 4:1 or 5:1 organic solvent to water.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for this compound?
A1: There is no single "best" combination, as the optimal choice can depend on the specific boronic acid used. However, for a challenging substrate like this, a robust system is required. The C-I bond is the most reactive among carbon-halogen bonds (C-I > C-Br > C-Cl), which is favorable for oxidative addition.[5][9] A good starting point would be a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand from the Buchwald family, such as SPhos or XPhos.[3][4] These ligands have proven effective for coupling electron-rich pyridines where catalyst inhibition is a concern.[3]
Q2: What is the best base to use? Does the hydroxyl group affect my choice?
A2: Yes, the acidic proton of the hydroxyl group must be considered. A strong base could deprotonate the hydroxyl group, forming a phenoxide-like species that could further complicate catalyst coordination. Therefore, moderately strong inorganic bases are generally preferred.
-
Recommended Bases: Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄) are excellent choices.[4][12][13] They are strong enough to facilitate the formation of the boronate "ate" complex, which is crucial for transmetalation, but typically mild enough not to cause extensive side reactions.[6][14] Cs₂CO₃ is often very effective but more expensive. K₃PO₄ is a good, cost-effective alternative.
Q3: What solvent system should I use?
A3: A biphasic solvent system is often optimal.
-
Recommended Solvents: A mixture of an organic solvent and water is standard. Common choices include 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[9][11][15] Dioxane is a very common and effective solvent for Suzuki couplings. The addition of water aids in dissolving the base and facilitates the catalytic cycle. A typical starting ratio would be 4:1 or 5:1 (organic solvent:water).
Q4: What reaction temperature should I start with?
A4: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing decomposition and side reactions. Given the high reactivity of the C-I bond, harsh conditions may not be necessary.
-
Recommended Temperature Range: Start with a moderate temperature, such as 80-90 °C.[5] If the reaction is sluggish, the temperature can be increased to 100-110 °C. Monitor the reaction for the appearance of degradation products at higher temperatures.
Part 3: Experimental Protocols & Data
Optimized Parameter Summary
The table below summarizes recommended starting conditions for optimizing the Suzuki coupling of this compound.
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Source | Pd₂(dba)₃ (1-2.5 mol %) or Pd(OAc)₂ (2-5 mol %) | Pd₂(dba)₃ is a Pd(0) source; Pd(OAc)₂ is a stable Pd(II) precatalyst. |
| Ligand | SPhos or XPhos (2x the mol % of Pd metal) | Bulky, electron-rich ligands to prevent catalyst inhibition and promote oxidative addition.[3][4] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Moderately strong bases to activate the boronic acid without promoting side reactions.[4] |
| Solvent | 1,4-Dioxane / H₂O (4:1 or 5:1 mixture) | Biphasic system to dissolve all components and facilitate the catalytic cycle.[9][11] |
| Temperature | 80 - 100 °C | Balances reaction rate with minimizing potential side reactions.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[1][4] |
Step-by-Step Protocol: Optimized Suzuki Coupling
This protocol provides a robust starting point for your experiment.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol %)
-
SPhos (0.04 equiv, 4 mol %)
-
K₃PO₄ (3.0 equiv), finely powdered and dried
-
Degassed 1,4-Dioxane
-
Degassed Deionized Water
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add a small amount of the degassed dioxane to dissolve or suspend the catalyst system.
-
Seal the Schlenk flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[2][5]
-
Using a syringe, add the degassed 1,4-dioxane, followed by the degassed water, to the Schlenk flask.
-
Add the catalyst mixture to the flask via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion (disappearance of the limiting starting material), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 4: Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction you are optimizing.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues with the reaction.
Caption: A decision tree for troubleshooting failed Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Reactions of 6-Fluoro-2-iodopyridin-3-ol
Welcome to the technical support center for cross-coupling reactions involving 6-Fluoro-2-iodopyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile but challenging building block in their synthetic campaigns. As a heteroaromatic substrate, this compound presents unique challenges due to the interplay of its electron-deficient pyridine ring, the coordinating potential of the nitrogen and hydroxyl groups, and the reactivity of its carbon-iodine bond.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and field-proven experience.
Part I: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Question 1: I am observing a major byproduct with a mass corresponding to the loss of iodine from my starting material. What is happening and how can I prevent it?
Answer:
Symptom: You are observing significant formation of 6-Fluoro-pyridin-3-ol, a result of proto-deiodination (or hydrodehalogenation). This is one of the most common side reactions when working with electron-deficient heteroaryl halides.
Core Problem: The catalytic cycle is being intercepted by a proton source before the desired cross-coupling can occur. This typically happens at the Ar-Pd(II)-X intermediate stage.
Potential Causes & Scientific Rationale:
-
Presence of Protic Impurities: Trace amounts of water, alcohols, or other protic species in the reaction mixture can serve as a proton source. This is a well-documented pathway for hydrodehalogenation in cross-coupling reactions.[1]
-
β-Hydride Elimination Pathway: While less common for aryl halides, certain intermediates in the catalytic cycle, particularly in Buchwald-Hartwig aminations, can undergo β-hydride elimination, which can lead to the formation of a Pd-H species that ultimately facilitates dehalogenation.[2]
-
Reaction with Solvent or Base: Solvents like DMF can decompose to form dimethylamine and formic acid at high temperatures, providing a hydride source. Similarly, certain bases or their decomposition products can contribute to this side reaction.
Solutions & Optimization Strategies:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled or commercially available anhydrous solvents. Store bases in a desiccator and handle them in a glovebox if possible.[3]
-
Thorough Degassing: Oxygen can participate in side reactions that may indirectly promote dehalogenation. Degas the solvent and the final reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3][4]
-
Ligand Modification: Employ bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos, SPhos, or trialkylphosphines like P(t-Bu)₃). These ligands accelerate the rate of reductive elimination, the final step that forms the desired product, helping it to outcompete the dehalogenation pathway.[5][6]
-
Base Selection: Switch to a non-hydroxide, non-protic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices as they are less hygroscopic and less nucleophilic than alkali metal hydroxides or alkoxides.[7]
Question 2: My Suzuki-Miyaura reaction is giving me a low yield of the desired biaryl product, but I see a significant amount of a symmetrical biaryl byproduct derived from my boronic acid coupling partner. What causes this homocoupling?
Answer:
Symptom: You are observing the formation of a symmetrical biaryl, which is the result of the homocoupling of your boronic acid or ester reagent.
Core Problem: This side reaction is most often initiated by the presence of molecular oxygen or Pd(II) species that are not efficiently consumed in the primary catalytic cycle.[4][8]
Potential Causes & Scientific Rationale:
-
Oxygen Contamination: Oxygen can promote the oxidative homocoupling of boronic acids, a reaction that can be catalyzed by palladium.[8] Inadequate degassing is the primary cause.
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the Ar-Pd(II)-X intermediate has a longer lifetime. This can allow it to participate in alternative pathways, or free Pd(II) species can build up and react directly with the boronic acid.
-
Palladium(II) Precatalyst Issues: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, the remaining Pd(II) can catalyze the homocoupling of the boronic acid.[4]
Solutions & Optimization Strategies:
-
Strict Oxygen Exclusion: This is the most critical factor. Beyond standard degassing, consider using a subsurface sparge with nitrogen or argon prior to adding the catalyst.[4] Assembling the reaction in a glovebox provides the best control.
-
Use of Modern Precatalysts: Employ well-defined Pd(0) sources or advanced precatalysts (e.g., Buchwald G3 or G4 palladacycles) that ensure efficient and rapid generation of the active LPd(0) species. This minimizes the concentration of free Pd(II).
-
Adjust Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the this compound can help ensure that the boronic acid is consumed primarily by the cross-coupling pathway.[9]
-
Additive Inclusion: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without significantly reducing the desired oxidative addition product.[4]
Question 3: My reaction is sluggish and gives low conversion, even at elevated temperatures. Could the substrate itself be inhibiting the catalyst?
Answer:
Symptom: The reaction stalls at low-to-moderate conversion, and increasing temperature or reaction time does not significantly improve the yield.
Core Problem: Yes, heteroaromatic substrates, particularly pyridines, can act as ligands and coordinate to the palladium center, leading to substrate and/or product inhibition.[10] The nitrogen lone pair and the deprotonated hydroxyl group on your substrate are both potential coordination sites that can sequester the active catalyst, forming off-cycle, inactive complexes.
Potential Causes & Scientific Rationale:
-
Pyridine Nitrogen Coordination: The pyridine nitrogen is a known ligand for transition metals. Its coordination to the Pd(0) or Pd(II) center can compete with the binding of the phosphine ligand or the oxidative addition step, slowing down the entire catalytic cycle.[11]
-
Hydroxyl Group Interference: Under basic conditions, the pyridinol's hydroxyl group is deprotonated to an alkoxide. This negatively charged oxygen can chelate to the palladium center, forming a stable palladacycle that is slow to proceed through the catalytic cycle.
-
Ligand Choice: The phosphine ligand may not be sufficiently bulky or electron-donating to prevent substrate coordination or to promote the desired catalytic steps efficiently.
Solutions & Optimization Strategies:
-
Employ Bulky Ligands: The use of sterically demanding ligands (e.g., XPhos, RuPhos, tBuXPhos) is crucial. Their size creates a crowded coordination sphere around the palladium, which sterically disfavors the binding of the planar pyridine substrate while still allowing for the necessary oxidative addition and reductive elimination steps.
-
Change the Palladium Precatalyst: Sometimes, the choice of precatalyst can influence the concentration and nature of the active catalyst. Experiment with different sources like Pd₂(dba)₃ or Pd(OAc)₂ in combination with your chosen ligand.
-
Protecting Group Strategy (Use as a Last Resort): If other methods fail, consider protecting the hydroxyl group as a methyl ether or a silyl ether. This eliminates its ability to coordinate with the catalyst. However, this adds synthetic steps (protection/deprotection) and should only be considered after thoroughly optimizing the coupling of the unprotected substrate.[12]
-
Solvent and Base Screening: The polarity of the solvent and the nature of the base can influence the solubility of intermediates and the position of equilibria in the catalytic cycle. A screen of solvents (e.g., Dioxane, Toluene, CPME) and bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is often warranted.
Part II: Frequently Asked Questions (FAQs)
Q: Which general class of cross-coupling reaction is most suitable for this compound?
A: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions are all highly viable. The "best" choice depends entirely on the desired bond construction (C-C, C-N, or C-C sp). Given the substrate's electron-deficient nature, it is generally a very good electrophile. The C-I bond is significantly more reactive than a C-Br or C-Cl bond, allowing for milder reaction conditions.[13]
Q: Do I need to protect the hydroxyl group?
A: Not always. Many modern palladium catalyst systems, particularly those developed by Buchwald, Hartwig, and Fu, exhibit excellent functional group tolerance and can successfully couple substrates with free hydroxyl or primary amine groups.[12][14] It is highly recommended to first screen conditions with the unprotected material. Protection should be a final optimization strategy if catalyst inhibition proves insurmountable.
Q: How can I analyze my reaction mixture to identify these byproducts?
A: LC-MS (Liquid Chromatography-Mass Spectrometry) is the most powerful tool. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid is a standard starting point. The mass spectrometer will allow you to easily identify the masses of your starting material, desired product, the deiodinated byproduct (M-126), and the homocoupled boronic acid product (2M' of boronic acid partner - 2B(OH)₂ + 2H).
Q: What is a good starting point for reaction conditions?
A: See the tables and protocols below for robust starting points for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These are generalized conditions and may require optimization for your specific coupling partner.
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or G3-XPhos (2 mol%) | Pd₂(dba)₃ (1-2 mol%) or G3-SPhos (2 mol%) | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Ligand | XPhos or SPhos (2-4 mol%) | XPhos or RuPhos (2-4 mol%) | PPh₃ (from catalyst) |
| Cu Co-catalyst | Not required | Not required | CuI (4-10 mol%) |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Et₃N or DIPEA (2-4 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene | 1,4-Dioxane or Toluene | THF or DMF |
| Temperature | 80 - 110 °C | 90 - 110 °C | RT - 65 °C |
Part III: Visualizations & Key Mechanisms
The following diagrams illustrate the central catalytic cycle and the key off-cycle pathways that lead to common byproducts, as well as a decision-making workflow for troubleshooting.
Diagram 1: Catalytic Cycle and Major Side-Product Pathways
Caption: The Pd(0)/Pd(II) catalytic cycle and key off-cycle pathways.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common cross-coupling issues.
Part IV: Experimental Protocols
General Safety Note: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and should be handled with care.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., 10:1 ratio, to achieve a 0.1 M concentration of the limiting reagent).
-
Degassing: Sparge the mixture with a subsurface stream of argon for 15 minutes.
-
Catalyst Addition: In a separate vial under an inert atmosphere (or quickly in air), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.0 mol%). Add these solids to the reaction mixture.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%) to a reaction vial with a stir bar.
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane to achieve a concentration of 0.1-0.2 M.
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated heating block at 110 °C.
-
Monitoring & Work-up: Follow steps 7-9 from the Suzuki-Miyaura protocol.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and Copper(I) iodide (CuI, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill with argon three times.
-
Solvent/Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et₃N, 3.0 equiv.). Stir for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir at room temperature or heat to 40-60 °C as needed. The formation of a precipitate (triethylammonium iodide) is typically observed.[3]
-
Monitoring & Work-up: Follow steps 7-9 from the Suzuki-Miyaura protocol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. jmcct.com [jmcct.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fiveable.me [fiveable.me]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Purification of 6-Fluoro-2-iodopyridin-3-ol
Welcome to the Technical Support Center for the purification of 6-Fluoro-2-iodopyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this versatile building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to specific experimental issues.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, valued for its unique electronic and steric properties imparted by the fluorine and iodine substituents.[1] However, its purification from a crude reaction mixture can be challenging due to its polarity, potential for strong interactions with stationary phases, and the presence of closely related impurities. This guide will provide a systematic approach to achieving high purity of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Difficulty in Monitoring the Reaction and Purification by Thin Layer Chromatography (TLC)
Question: I am having trouble visualizing my product and impurities on a TLC plate. The spots are either faint, streaky, or I can't distinguish the product from the starting material.
Answer: Effective TLC analysis is crucial for monitoring reaction progress and guiding purification. Halogenated pyridinols can be tricky to visualize, but the following steps should improve your results.
Step-by-Step Protocol for TLC Analysis:
-
Plate Selection: Use standard silica gel 60 F254 plates. The fluorescent indicator will aid in visualization under UV light.
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Ensure the spotting solution is concentrated enough to see minor impurities.
-
Solvent System (Eluent) Selection: The polarity of the eluent is critical. Start with a moderately polar mixture and adjust as needed. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Tip: A common starting ratio is 7:3 or 8:2 Hexanes:Ethyl Acetate. If your compound remains at the baseline, increase the proportion of ethyl acetate. If it runs with the solvent front, increase the proportion of hexanes.
-
-
Visualization Techniques:
-
UV Light (Non-destructive): Since this compound is an aromatic, conjugated system, it should be visible under short-wave (254 nm) UV light as a dark spot on a green fluorescent background.[2] Circle the spots with a pencil immediately after visualization.
-
Iodine Vapor (Semi-destructive): Place the developed TLC plate in a chamber containing a few crystals of iodine.[3] Aromatic compounds will form colored complexes with iodine, appearing as yellow-brown spots. This method is quite general and can help visualize UV-inactive impurities. The spots will fade over time, so circle them promptly.
-
Potassium Permanganate Stain (Destructive): This stain is useful for detecting oxidizable functional groups. Prepare a solution of potassium permanganate in water. After dipping the plate, spots of oxidizable compounds will appear as yellow-to-brown spots on a purple background.
-
Issue 2: Product Peak Tailing and Poor Separation during Column Chromatography
Question: I am attempting to purify my crude this compound using silica gel column chromatography, but I am observing significant peak tailing and co-elution of impurities.
Answer: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on acidic silica gel.[4] The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a non-ideal elution profile.
Workflow for Optimizing Column Chromatography:
Caption: Workflow for optimizing column chromatography of this compound.
Detailed Troubleshooting Steps:
-
Mobile Phase Additive: The most common and effective solution is to add a small amount of a competitive base, such as triethylamine (TEA), to your eluent system (e.g., 0.1-1% by volume).[4] TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your pyridine product and leading to more symmetrical peaks.
-
Choice of Stationary Phase:
-
Neutralized Silica Gel: You can prepare neutralized silica gel by washing it with a dilute solution of a base like triethylamine in your non-polar solvent, followed by drying.
-
Alumina: As an alternative to silica, consider using neutral or basic alumina as your stationary phase. Alumina has fewer acidic sites and can be more suitable for purifying basic compounds.
-
-
Loading Technique: Avoid dissolving your crude product in a highly polar solvent for loading, as this can lead to band broadening. Instead, use a "slurry load" or "dry load" method.
-
Slurry Load: Dissolve your compound in a minimal amount of the eluent or a slightly more polar solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column.
-
Issue 3: Low Recovery of the Product After Purification
Question: After performing column chromatography and evaporating the solvent, my yield of this compound is very low.
Answer: Low recovery can be attributed to several factors, including irreversible adsorption to the stationary phase, product volatility, or degradation.
Troubleshooting Low Recovery:
| Potential Cause | Recommended Solution |
| Irreversible Adsorption | If your compound is highly polar or basic, it may bind too strongly to the silica gel. Using a mobile phase additive like triethylamine or switching to a less acidic stationary phase like alumina can mitigate this. |
| Product Volatility | While this compound is a solid, it may have some volatility, especially under high vacuum and elevated temperatures. When removing the solvent after chromatography, use a rotary evaporator with a moderately low temperature water bath (30-40 °C) and avoid prolonged exposure to high vacuum once the solvent is removed. |
| Degradation on Silica | Acid-sensitive functional groups can degrade on silica gel. If you suspect this is happening, neutralizing the silica gel or using alumina is recommended. You can test for degradation by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. |
| Incomplete Elution | It's possible that not all of your product eluted from the column. After your initial elution, try flushing the column with a more polar solvent system (e.g., 10% methanol in dichloromethane) to see if any remaining product can be recovered. |
Issue 4: The Purified Product Fails to Crystallize and Remains an Oil
Question: I have purified my this compound by chromatography, and after removing the solvent, it remains a persistent oil instead of the expected solid.
Answer: The inability of a compound to crystallize is often due to the presence of residual impurities that inhibit the formation of a crystal lattice.
Strategies to Induce Crystallization:
-
Ensure High Purity: Re-purify a small sample by column chromatography, paying close attention to collecting very narrow fractions. Combine only the fractions that show a single, clean spot by TLC.
-
Solvent Screening for Recrystallization: The key to successful recrystallization is finding a solvent (or solvent pair) in which your compound is soluble when hot but insoluble when cold.[5]
-
Single Solvent Recrystallization: Test the solubility of your oily product in small amounts of various solvents at room temperature and with gentle heating. Good candidate solvents will dissolve the compound when hot but show little to no solubility at room temperature.
-
Solvent Pair Recrystallization: If a single suitable solvent cannot be found, use a solvent pair. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Common Recrystallization Solvents to Screen:
| Solvent/Mixture | Polarity | Comments |
| Hexanes/Ethyl Acetate | Non-polar/Polar | A good starting point for moderately polar compounds. |
| Dichloromethane/Hexanes | Polar/Non-polar | Useful for compounds soluble in chlorinated solvents. |
| Toluene | Non-polar (Aromatic) | Can be effective for aromatic compounds. |
| Ethanol/Water | Polar Protic | Suitable for compounds with hydrogen bonding capabilities. |
| Isopropanol | Polar Protic | A common alternative to ethanol. |
-
Inducing Crystal Formation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, saturated solution to act as a template for crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound reaction mixture?
A1: The impurities will depend on the synthetic route. A common method for introducing iodine is electrophilic iodination. Potential impurities could include:
-
Unreacted Starting Material: (e.g., 6-Fluoropyridin-3-ol)
-
Over-iodinated Products: (e.g., di-iodinated species)
-
Regioisomers: Depending on the directing effects of the substituents, other iodinated isomers might form in small amounts.
-
Reagents and Byproducts: Residual iodinating agents (e.g., N-iodosuccinimide) and their byproducts (e.g., succinimide).
Q2: How can I remove unreacted pyridine-based starting materials or reagents?
A2: If your reaction is performed in a solvent like pyridine, or if you have basic starting materials, an acidic wash during the work-up can be effective. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl or a saturated solution of ammonium chloride). The acidic aqueous layer will protonate the basic pyridine derivatives, making them water-soluble and removing them from the organic layer. Be cautious if your product itself is acid-sensitive.
Q3: My NMR spectrum shows broad peaks for the hydroxyl proton. Is this normal?
A3: Yes, this is very common. The hydroxyl proton (-OH) can undergo chemical exchange with trace amounts of water or other protic species in the NMR solvent, which leads to peak broadening. If you want to confirm the presence of the OH peak, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum. The OH peak should disappear as the proton is exchanged for deuterium.
Q4: How should I store the purified this compound?
A4: The compound should be stored in a tightly sealed container in a cool, dark, and dry place.[7] Pyridinol derivatives can be sensitive to light and moisture. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prolong its shelf life.
References
- 1. 6-fluoro-4-iodopyridin-3-ol [myskinrecipes.com]
- 2. Design and synthesis of a new [18F]fluoropyridine-based haloacetamide reagent for the labeling of oligonucleotides: 2-bromo-N-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. nbinno.com [nbinno.com]
- 5. d-nb.info [d-nb.info]
- 6. 6-Chloro-2-fluoro-3-iodopyridine | Sigma-Aldrich [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Suzuki-Miyaura Coupling of 6-Fluoro-2-iodopyridin-3-ol
Welcome to the technical support resource for Suzuki-Miyaura reactions involving the 6-Fluoro-2-iodopyridin-3-ol substrate. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this unique and reactive molecule. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights.
Introduction: The Challenge of this compound
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1][2] However, the substrate this compound presents a unique set of challenges that can lead to low yields, incomplete conversion, or significant side product formation. Its key features include:
-
An Electron-Deficient Pyridine Ring: The fluorine atom and the ring nitrogen make the system electron-poor, which can facilitate oxidative addition but may complicate other steps.[3]
-
A Lewis Basic Nitrogen: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4]
-
An Acidic Hydroxyl Group: The -OH group can interact with the basic conditions required for the reaction, influencing solubility and reactivity.
-
A Highly Reactive C-I Bond: While the iodide is an excellent leaving group, its high reactivity can sometimes promote undesired side reactions if not properly controlled.[5]
This guide will help you troubleshoot and optimize your reaction conditions to overcome these challenges.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction shows low or no conversion. What are the most likely causes and how do I fix it?
Low conversion is a common issue, often stemming from catalyst deactivation or suboptimal reaction parameters. Given the nature of the this compound substrate, catalyst inhibition by the pyridine nitrogen is a primary suspect.[4]
Root Cause Analysis & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can strongly coordinate to the palladium center, forming off-cycle, inactive complexes. This is a well-documented challenge for 2-substituted pyridines.[4]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium, which disfavors coordination from the pyridine nitrogen while still promoting the desired catalytic cycle. Ligands like SPhos, XPhos, or t-Bu3P are excellent starting points.[6] They favor the formation of mono-ligated palladium species that are highly active.[4]
-
-
Insufficiently Active Catalyst System: The electron-deficient nature of the pyridine ring requires a highly active catalyst to ensure efficient oxidative addition and reductive elimination.
-
Solution: Use a palladium(0) source like Pd2(dba)3 in combination with a suitable ligand, or better yet, utilize a pre-formed palladium precatalyst. Buchwald G3 or G4 precatalysts are often superior as they form the active Pd(0) species cleanly and rapidly under reaction conditions, avoiding side reactions associated with ligand degradation.[7]
-
-
Inadequate Base or Solvent System: The choice of base and solvent is critical for activating the boronic acid/ester and maintaining catalyst activity.
-
Solution: A moderately strong inorganic base like K2CO3 or K3PO4 is often effective.[8] For the solvent, a polar aprotic solvent like dioxane or a mixture such as dioxane/water is a good starting point. The presence of water can be crucial for dissolving the base and facilitating the transmetalation step.[4]
-
Caption: Troubleshooting Decision Tree for Low Conversion.
Question 2: I'm observing significant amounts of dehalogenated starting material (6-Fluoropyridin-3-ol). What causes this and how can I prevent it?
Dehalogenation is a common side reaction where the iodine atom is replaced by a hydrogen. This typically occurs after oxidative addition, where the Ar-Pd(II)-I intermediate undergoes a reaction that introduces a hydride ligand, followed by reductive elimination.[9]
Root Cause Analysis & Solutions:
-
Source of Hydride: The hydride can come from various sources, including amine bases (if used), alcoholic solvents, or even water under certain conditions.
-
Solution: Avoid amine bases like triethylamine if dehalogenation is an issue. Use inorganic bases like carbonates or phosphates. If using an alcohol/water solvent system, ensure your catalyst system promotes the desired C-C bond formation at a much faster rate.
-
-
Slow Transmetalation/Reductive Elimination: If the transmetalation step with the boronic acid is slow, the Ar-Pd(II)-I intermediate has a longer lifetime, increasing the probability of intercepting a hydride source.
-
Solution:
-
Increase Reaction Temperature: Higher temperatures can significantly accelerate the rates of transmetalation and reductive elimination.[8]
-
Use a More Reactive Boron Species: Boronic acids are generally sufficient, but if issues persist, consider converting it to a more reactive boronate salt (e.g., an MIDA boronate or a trifluoroborate salt) which can exhibit different reactivity profiles.[9]
-
Optimize Ligand: Bulky, electron-rich ligands not only prevent catalyst inhibition but also accelerate the rate-limiting reductive elimination step, outcompeting the dehalogenation pathway.[10]
-
-
Question 3: My main byproduct is the homocoupling of my boronic acid. How do I minimize this?
Homocoupling of the boronic acid (Ar'-B(OH)2 -> Ar'-Ar') is often caused by the presence of oxygen in the reaction mixture.[9] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that couples two boronic acid molecules.
Root Cause Analysis & Solutions:
-
Oxygen Contamination: The most common cause is inadequate degassing of the reaction solvent and vessel.
-
Solution: Rigorous degassing is non-negotiable. Use one of the following methods:
-
Freeze-Pump-Thaw: For lower-boiling solvents like THF or dioxane, perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing.
-
Inert Gas Sparging: Bubble a stream of argon or nitrogen through the solvent for at least 20-30 minutes before adding the catalyst and reagents.
-
-
-
Using a Pd(II) Precursor: Starting with a Pd(II) salt (e.g., Pd(OAc)2, PdCl2(PPh3)2) without a proper in-situ reduction step can leave residual Pd(II) species that promote homocoupling.
-
Solution: If using a Pd(II) source, ensure the conditions are sufficient to generate Pd(0). Often, the phosphine ligand itself can act as a reductant, but this is not always clean. Using a Pd(0) source like Pd2(dba)3 or a modern precatalyst is a more reliable way to avoid this issue.[9]
-
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Recommended Catalyst Systems & Starting Conditions
For a challenging substrate like this compound, starting with a robust, high-performance catalyst system is key to success. Below is a table of recommended catalyst/ligand combinations and typical starting conditions.
| Catalyst System Component | Recommendation | Loading (mol%) | Rationale |
| Palladium Source | XPhos Pd G3 | 1 - 3 mol% | Highly active, air- and moisture-stable precatalyst that rapidly forms the active monoligated Pd(0) species. Excellent for challenging substrates.[7] |
| Pd₂(dba)₃ | 1 - 2 mol% | A reliable Pd(0) source, but requires careful handling as it can be air-sensitive. Must be paired with a ligand. | |
| Ligand | SPhos or XPhos | 1.2x Pd mol% | Bulky, electron-rich biaryl phosphines that promote fast oxidative addition and reductive elimination, and minimize catalyst inhibition by the pyridine nitrogen.[4][11] |
| Base | K₃PO₄ or K₂CO₃ | 2 - 3 equiv. | Effective bases that are generally compatible with a wide range of functional groups. K₃PO₄ is slightly stronger and can be beneficial.[8] |
| Solvent | 1,4-Dioxane / H₂O | 5:1 to 10:1 ratio | A robust solvent system that aids in dissolving both organic and inorganic reagents. Water is often crucial for the transmetalation step.[4] |
| Temperature | 80 - 110 °C | - | Higher temperatures are often necessary to drive the reaction to completion, especially the reductive elimination step.[8][12] |
General Experimental Protocol
This protocol provides a reliable starting point for your experiments. It should be optimized based on your specific boronic acid and analytical results.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. A typical reaction time is 2-18 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Base Selection for Cross-Coupling with 6-Fluoro-2-iodopyridin-3-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions regarding the critical selection of a base for cross-coupling reactions involving the versatile but challenging substrate, 6-Fluoro-2-iodopyridin-3-ol. Our goal is to empower you with the scientific rationale behind experimental choices to accelerate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical when working with this compound?
Base selection is paramount due to the unique combination of functional groups on the pyridine ring, each influencing the reaction in a distinct way:
-
Acidic Hydroxyl Group (-OH): The phenol-like hydroxyl group is acidic. A base that is too strong can deprotonate it, forming a pyridinoxide species. This anion can chelate the palladium catalyst, potentially inhibiting its activity or leading to catalyst deactivation.
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center. This is a well-documented challenge, often termed the "2-pyridyl problem," which can sequester the active catalyst and stall the reaction.[1][2]
-
Electron-Deficient Ring: The strongly electron-withdrawing fluorine atom at the 6-position makes the C-I bond at the 2-position highly susceptible to oxidative addition, which is the desired first step in the catalytic cycle.[3] However, this heightened reactivity can also make the substrate more prone to side reactions if conditions are not optimal.
-
Iodide Leaving Group: The iodide is an excellent leaving group, facilitating a rapid oxidative addition.[3] This allows for milder reaction conditions compared to the corresponding bromide or chloride, but also necessitates careful control to prevent unwanted side reactions like protodeiodination.
An ideal base must be strong enough to facilitate the crucial transmetalation step but not so strong that it causes substrate decomposition, catalyst inhibition, or significant side product formation.
Q2: What is the primary role of the base in a Suzuki-Miyaura cross-coupling reaction?
In the Suzuki-Miyaura catalytic cycle, the base's main function is to activate the organoboron reagent (typically a boronic acid, R-B(OH)₂).[4] It does this by reacting with the boronic acid to form a more nucleophilic "ate" complex, such as a boronate anion [R-B(OH)₃]⁻.[5][6][7] This negatively charged boronate species is significantly more reactive and readily transfers its organic group (R) to the palladium(II) center during the transmetalation step, which is often the rate-limiting step of the entire cycle.[8][9]
Q3: Which classes of bases are most commonly recommended for this substrate, and why?
For a sensitive substrate like this compound, moderately strong inorganic bases are the preferred choice.
-
Phosphates (e.g., K₃PO₄): Tripotassium phosphate is often an excellent first choice. It is sufficiently basic to promote boronate formation but is generally considered milder than strong hydroxides or alkoxides, minimizing the risk of side reactions like protodeiodination.[10][11][12]
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃): Potassium and cesium carbonate are also widely used and effective bases.[13] Cesium carbonate (Cs₂CO₃) is particularly useful in challenging couplings due to its higher solubility in organic solvents, which can lead to improved reaction rates and yields.[13]
-
Strong Bases to Avoid (Initially): Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and especially alkoxides like sodium tert-butoxide (NaOtBu) should be used with extreme caution.[7][9] They significantly increase the risk of protodeiodination, where the iodide is replaced by a hydrogen atom, and can promote other decomposition pathways.[14][15]
Q4: How does the choice of solvent impact the effectiveness of the chosen base?
The solvent system is intrinsically linked to the base's function. Most Suzuki reactions use a mixture of an aprotic organic solvent (like dioxane, toluene, or THF) and water.[4]
-
Role of Water: Water helps to dissolve the inorganic base (like K₃PO₄ or Na₂CO₃) and can participate in the acid-base equilibria that lead to the active boronate species.[4]
-
Anhydrous Conditions: In some cases, particularly with very sensitive substrates or when using bases like potassium trimethylsilanolate (TMSOK), anhydrous conditions are employed.[16] However, for this compound, an aqueous system with a phosphate or carbonate base is a more robust starting point.
-
Base Strength Modulation: The apparent strength of a base can be influenced by the solvent. For instance, K₃PO₄ acts as a much stronger base in a water-immiscible solvent like toluene compared to a more polar, aqueous environment.[14] This should be considered during reaction optimization.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: High levels of protodeiodination byproduct observed.
(You isolate 6-Fluoropyridin-3-ol instead of your desired coupled product)
-
Primary Cause: The base is likely too strong for the substrate/catalyst system, or the reaction temperature is too high. Strong bases can facilitate pathways that lead to the removal of the iodide and its replacement with a proton from the solvent or trace water.[9][14] Alkoxide bases are particularly known for promoting this side reaction.[17]
-
Solutions & Optimization Strategy:
-
Switch to a Milder Base: If using a hydroxide or alkoxide, immediately switch to K₃PO₄ or Cs₂CO₃. These provide sufficient basicity for the transmetalation step with a lower risk of protodeiodination.[9]
-
Reduce Reaction Temperature: High temperatures can accelerate side reactions. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 100 °C) for a longer duration.
-
Solvent Selection: Ensure you are using an appropriate solvent. Aprotic solvents like dioxane or toluene are generally preferred over alcoholic solvents, which can act as a proton source.[9]
-
Water Content: While often necessary, excessive water can be a proton source. Try varying the solvent-to-water ratio (e.g., from 4:1 to 10:1 dioxane:water).[9]
-
Problem 2: Low or no product yield, with significant starting material recovered.
(The reaction is sluggish or does not proceed at all)
-
Possible Cause A: Catalyst Inhibition/Deactivation. The pyridine nitrogen and/or the deprotonated hydroxyl group of your substrate may be coordinating too strongly to the palladium catalyst, preventing it from participating in the catalytic cycle.[1][2]
-
Solution A: Ligand Optimization. This is primarily a ligand-based problem, but the base plays a secondary role.
-
Use Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ may not be effective. Switch to modern biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. Their steric bulk promotes the desired reductive elimination step and can physically block the substrate's heteroatoms from deactivating the palladium center.[3][9][18]
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) ensures the efficient generation of the active Pd(0) species, which can overcome some activation barriers.[2]
-
-
Possible Cause B: The Base is Too Weak or Insoluble. The chosen base may not be strong enough to generate the required boronate "ate" complex, effectively stalling the transmetalation step.
-
Solution B: Base and Solvent Screening.
-
Increase Base Strength (Carefully): If using a very weak base like NaHCO₃, switch to K₂CO₃ or K₃PO₄.
-
Improve Solubility: If using K₂CO₃ or K₃PO₄ with low conversion, consider switching to Cs₂CO₃, which has better solubility in organic solvents and can accelerate the reaction.[13]
-
Re-evaluate the Solvent System: Ensure the solvent system (e.g., dioxane/water) is appropriate for dissolving the base and reagents. Strong stirring is crucial for biphasic reactions.[19]
-
Visualized Mechanisms & Workflows
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the consensus mechanism, highlighting the critical activation of the boronic acid by the base (represented as OH⁻ for simplicity) to form the reactive boronate species, which is essential for the transmetalation step.[5][7]
Caption: Simplified Suzuki-Miyaura cycle showing base activation.
Troubleshooting Flowchart for Base Selection
Use this decision tree to diagnose and solve common issues encountered during the cross-coupling of this compound.
Caption: A decision tree for troubleshooting base selection.
Experimental Protocols
General Protocol for Base Screening in Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for optimizing the base for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 5:1 v/v mixture), degassed
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the chosen base (e.g., K₃PO₄).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The total volume should create a starting material concentration of approximately 0.1 M.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block (a starting temperature of 80-90 °C is recommended). Stir vigorously for the intended reaction time (e.g., 4-16 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LCMS. Check for the consumption of starting material and the formation of both the desired product and any protodeiodination byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Data Summary Table
| Base | Formula | Class | pKa (of conjugate acid) | Recommended Use & Key Considerations |
| Tripotassium phosphate | K₃PO₄ | Phosphate | ~12.3 | Excellent starting point. Mild enough to prevent protodeiodination but strong enough for most couplings.[10][20] |
| Cesium carbonate | Cs₂CO₃ | Carbonate | ~10.3 | Very good choice. Higher solubility in organic solvents can accelerate difficult reactions.[13] |
| Potassium carbonate | K₂CO₃ | Carbonate | ~10.3 | A reliable and cost-effective alternative to K₃PO₄ and Cs₂CO₃.[10] |
| Sodium carbonate | Na₂CO₃ | Carbonate | ~10.3 | Commonly used, but its lower solubility can sometimes lead to slower reactions compared to K₂CO₃ or Cs₂CO₃.[13] |
| Sodium tert-butoxide | NaOtBu | Alkoxide | ~17 | Use with caution. Very strong base, high risk of promoting protodeiodination and other side reactions.[15] |
| Potassium hydroxide | KOH | Hydroxide | ~15.7 | Not recommended for initial screening. Strong base that can cause side reactions with this sensitive substrate.[7] |
Note: pKa values are approximate and can vary with solvent and temperature.[21]
References
- 1. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 16. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. uwindsor.ca [uwindsor.ca]
managing homocoupling byproducts with 6-Fluoro-2-iodopyridin-3-ol
Welcome to the dedicated technical support guide for managing reactions involving 6-Fluoro-2-iodopyridin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and mitigate the formation of homocoupling byproducts, a common challenge in cross-coupling reactions with this versatile building block. Our guidance is rooted in established mechanistic principles and field-proven strategies to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a specific problem with this compound?
A: Homocoupling is an undesired side reaction in which two identical molecules of a starting material couple together. When using this compound in a typical palladium-catalyzed cross-coupling reaction (like a Suzuki-Miyaura or Sonogashira coupling), you might observe two primary types of homocoupling:
-
Aryl Halide Homocoupling: Two molecules of this compound react to form a symmetrical biaryl dimer. This is often referred to as an Ullmann-type reaction, which is particularly relevant for reactive aryl iodides.[1][2]
-
Organometallic Homocoupling: If you are performing a Suzuki-Miyaura coupling, two molecules of your boronic acid partner can couple together, forming a symmetrical biaryl byproduct.[3][4]
This issue is prevalent with this compound due to the high reactivity of its carbon-iodine (C-I) bond. The C-I bond is weaker and more susceptible to oxidative addition by palladium(0) compared to C-Br or C-Cl bonds, which is beneficial for the desired reaction but can also accelerate side reactions under suboptimal conditions.[5]
Q2: I'm observing a significant byproduct with a mass double that of my starting aryl iodide. What is the likely cause?
A: This strongly indicates the formation of the 6,6'-difluoro-2,2'-bi(pyridin-3-ol) dimer via aryl halide homocoupling. The primary mechanistic drivers for this side reaction are:
-
Presence of Pd(II) Species: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), incomplete reduction to the active Pd(0) catalyst can lead to side reactions. Pd(II) can react stoichiometrically with the organoboron reagent, promoting its homocoupling and leaving the aryl iodide unreacted or prone to its own dimerization pathways.[3][6]
-
Oxygen in the Reaction Mixture: Dissolved oxygen is a major contributor to homocoupling. It can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[3][6][7] This disrupts the primary catalytic cycle and can lead to complex reaction mixtures.
-
High Temperatures: The C-I bond in your substrate is reactive enough that excessively high temperatures can promote a thermal, copper- or palladium-mediated Ullmann-type homocoupling, even in the absence of a cross-coupling partner.[8][9]
Q3: Can the 3-hydroxyl group on the pyridine ring influence the reaction outcome?
A: Absolutely. The hydroxyl group, being proximal to the reacting center, can play a significant role. It can be deprotonated by the base in the reaction mixture to form an alkoxide. This negatively charged oxygen, along with the pyridine nitrogen, can act as a bidentate ligand, chelating to the palladium center.[10] This chelation can alter the electronic properties and steric environment of the catalyst, potentially affecting the rates of oxidative addition, transmetalation, and reductive elimination. While this can sometimes be beneficial, it can also lead to catalyst inhibition or favor alternative, undesired reaction pathways if not properly controlled.
Mechanistic Insight: Desired vs. Undesired Pathways
Understanding the competition between the desired cross-coupling and the undesired homocoupling is key to troubleshooting. The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura coupling and the points where it can diverge into homocoupling pathways.
Caption: Competing pathways in a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: From Diagnosis to Solution
This section provides direct answers to specific experimental problems.
Q: My reaction is sluggish, and I'm seeing significant amounts of the homocoupled aryl iodide dimer. How do I fix this?
A: This common issue points to problems within the catalytic cycle, often related to the catalyst activation, stability, or reaction environment. Use the following table to diagnose and address the problem.
| Possible Cause | Underlying Science | Recommended Corrective Action | Supporting Source |
| Oxygen Contamination | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which is ineffective for oxidative addition but can catalyze boronic acid homocoupling. This stalls the main cycle, allowing for thermal aryl homocoupling. | Degas thoroughly: Sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes. Use freeze-pump-thaw cycles (at least 3x) for particularly sensitive reactions. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of inert gas. | [3][6][11] |
| Inefficient Pd(II) Precatalyst Reduction | Pd(II) precatalysts (e.g., Pd(OAc)₂) must be reduced to Pd(0) in situ. If this is slow or incomplete, the residual Pd(II) can promote side reactions. | Switch to a Pd(0) source: Use a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. Add a reductant: Introduce a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the catalyst. This can help ensure all Pd(II) is converted to active Pd(0). | [6][12] |
| Suboptimal Ligand Choice | The ligand's job is to stabilize the palladium center and promote the desired reductive elimination step. A poor ligand can lead to a stalled catalyst that is susceptible to decomposition or side reactions. | Screen bulky, electron-rich ligands: For challenging substrates, ligands like SPhos, RuPhos, or other biaryl monophosphines often accelerate reductive elimination, outcompeting homocoupling pathways. | [4][13][14] |
| Inappropriate Base or Solvent | The base is crucial for the transmetalation step. A base that is too strong or a solvent system that causes poor solubility can hinder the desired reaction, giving side reactions more time to occur. | Optimize the base/solvent system: Test a range of bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. Common solvent systems include dioxane/water, toluene/water, or THF/water. Halide salts generated as byproducts can sometimes inhibit the reaction, and changing the solvent from THF to toluene can mitigate this effect. | [12][15] |
Preventative Strategies and Optimized Protocols
The most effective way to manage byproducts is to prevent their formation from the outset.
Workflow for Optimizing a Cross-Coupling Reaction
Use the following workflow to systematically develop a robust reaction protocol.
Caption: A systematic workflow for troubleshooting homocoupling byproducts.
Protocol 1: Recommended Starting Conditions for a Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
SPhos (0.045 equiv, 4.5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Degassed 1,4-Dioxane and Water (e.g., 10:1 ratio)
Procedure:
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with Argon or high-purity Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane. Add this catalyst solution to the Schlenk flask via syringe.
-
Solvent Addition: Add the remaining degassed dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting aryl iodide and the appearance of the desired product.
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification Strategies for Removing Homocoupling Byproducts
If homocoupling does occur, the resulting dimer must be removed to isolate the pure desired product.
Q: How can I purify my desired product away from the homocoupled dimer?
A: The symmetrical dimer of this compound is typically a non-polar, high-melting solid. This difference in physical properties compared to your likely more complex, cross-coupled product can be exploited for purification.[16]
-
Flash Column Chromatography: This is the most common method. The homocoupled dimer will likely be less polar than your desired product, especially if your coupling partner contains polar functional groups. A standard silica gel column with a gradient elution (e.g., hexanes/ethyl acetate) should provide good separation.
-
Recrystallization: If your desired product is a solid, recrystallization can be highly effective. The goal is to find a solvent system where your product has high solubility at high temperatures but low solubility at low temperatures, while the homocoupling byproduct remains in solution.[17][18]
-
Screening: Test various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) or solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
-
Trituration: If the crude product is a solid and the homocoupled byproduct has very different solubility, you can perform a trituration.[16] This involves washing/suspending the crude solid in a solvent that dissolves the impurity (or the product) but not the other. For example, washing the crude solid with cold ether or hexanes might selectively remove the less polar dimer.
References
- 1. byjus.com [byjus.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 9. Ullmann coupling-An overview - operachem [operachem.com]
- 10. The pyridyl group in ligand design for selective metal ion complexation and sensing - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. How To [chem.rochester.edu]
stability of 6-Fluoro-2-iodopyridin-3-ol under reaction conditions
Welcome to the technical support center for 6-Fluoro-2-iodopyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful use of this versatile building block in your synthetic endeavors. Our approach is rooted in a deep understanding of the molecule's unique chemical properties, aiming to explain the "why" behind experimental choices, not just the "what."
Introduction to this compound
This compound is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry. Its trifunctional nature—a nucleophilic hydroxyl group, a highly reactive C-I bond for cross-coupling, and a more robust C-F bond—offers a rich platform for molecular elaboration. However, this complexity also presents unique challenges regarding stability and reactivity. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dark, and dry environment. The recommended storage temperature is 2-8°C. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric oxygen.
Q2: I am planning a Suzuki coupling reaction. Which position will react, the C-I or the C-F bond?
A2: The C-I bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in these reactions is I > Br > OTf > Cl > F.[1] Therefore, you can expect highly selective oxidative addition of the palladium catalyst to the C-I bond, leaving the C-F bond intact under standard Suzuki-Miyaura conditions.
Q3: Can I perform a Buchwald-Hartwig amination with this molecule without protecting the hydroxyl group?
A3: It is highly discouraged. The hydroxyl group is acidic and will be deprotonated by the strong bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) typically used in Buchwald-Hartwig aminations.[2] This can lead to several complications:
-
Deactivation of the base: The substrate will consume the base, potentially halting the catalytic cycle.
-
Coordination to the palladium center: The resulting pyridinolate anion can coordinate to the palladium catalyst, inhibiting its activity.
-
Side reactions: The deprotonated hydroxyl group can act as a nucleophile, leading to undesired side products.
Q4: What are the most common side products observed in cross-coupling reactions with this substrate?
A4: Besides incomplete conversion, the most common side products are:
-
Protodeiodination: Replacement of the iodine atom with a hydrogen atom. This can occur if there are sources of protons in the reaction mixture and is often a competing pathway in palladium-catalyzed reactions.
-
Hydrodehalogenation: A potential side reaction in Buchwald-Hartwig amination where a β-hydride elimination occurs, leading to the replacement of the halide with a hydrogen.[3]
-
Homocoupling (Glaser coupling): In Sonogashira reactions, the terminal alkyne can couple with itself in the presence of the copper co-catalyst and oxygen. Performing the reaction under a strict inert atmosphere minimizes this.[4]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incompatible Base | Use a weaker base like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH or NaOtBu. Ensure the hydroxyl group is protected. | Strong bases can deprotonate the hydroxyl group, leading to catalyst inhibition and side reactions. |
| Catalyst Deactivation | Use a pre-catalyst or ensure complete reduction of the Pd(II) source to Pd(0). Degas the reaction mixture thoroughly. | The active catalyst is a Pd(0) species. Incomplete formation or oxidation of the catalyst will lead to low activity. |
| Protodeiodination | Ensure anhydrous conditions and use a boronic ester instead of a boronic acid to minimize water content. | Water can be a source of protons for the protodeiodination side reaction, which reduces the amount of starting material available for cross-coupling. |
| Poor Ligand Choice | For heteroaryl halides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often effective. | These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can stabilize the palladium center. |
Issue 2: Decomposition during Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Unprotected Hydroxyl Group | Protect the hydroxyl group as a methyl ether (Me), benzyl ether (Bn), or a silyl ether (e.g., TBS). | The acidic proton of the hydroxyl group is incompatible with the strong bases used in this reaction.[2][5] |
| Harsh Base | With a protected hydroxyl group, if decomposition is still observed, consider using a weaker base like K₃PO₄ or Cs₂CO₃. | Although the hydroxyl is protected, the pyridine ring is still susceptible to degradation under strongly basic conditions, especially at elevated temperatures. |
| Aryl Iodide Inhibition | If the reaction stalls, consider using a solvent in which the iodide salt byproduct is insoluble (e.g., toluene). | The iodide anion generated during the reaction can form stable, inactive palladium-iodide dimer complexes, inhibiting the catalyst.[6] |
| Ligand Degradation | Ensure high-purity, air-stable ligands and pre-catalysts are used. | Some phosphine ligands can be sensitive to air and moisture, leading to the formation of phosphine oxides that are ineffective in the catalytic cycle. |
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group (as a TBS Ether)
This protocol provides a method to protect the acidic hydroxyl group, which is crucial for many subsequent reactions.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Add imidazole (1.5 eq).
-
Cool the solution to 0°C in an ice bath.
-
Add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Suzuki-Miyaura Coupling of TBS-Protected this compound
This protocol is for the selective C-C bond formation at the C-I position.
-
To a flame-dried Schlenk flask, add the TBS-protected this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
If desired, the TBS protecting group can be removed under acidic conditions (e.g., TBAF in THF or HCl in methanol).
Visualizing Reaction Pathways
Diagram 1: Key Reaction Pathways for this compound
Caption: General synthetic routes for this compound.
Diagram 2: Troubleshooting Logic for a Failed Cross-Coupling Reaction
Caption: Decision tree for troubleshooting cross-coupling reactions.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. zmsilane.com [zmsilane.com]
- 6. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions with 6-Fluoro-2-iodopyridin-3-ol
Welcome to the technical support hub for 6-Fluoro-2-iodopyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges encountered during synthetic reactions and provide in-depth, evidence-based troubleshooting strategies. Our aim is to move beyond simple procedural lists to explain the underlying chemical principles that govern reaction outcomes.
Understanding the Reactivity of this compound
This compound is a unique trifunctional pyridine derivative. Its reactivity is dictated by the interplay of the fluoro, iodo, and hydroxyl groups on the pyridine ring. The iodine at the 2-position is the most common site for cross-coupling reactions due to the lability of the C-I bond.[1] The fluorine at the 6-position and the hydroxyl group at the 3-position are electron-withdrawing, which can influence the reactivity of the pyridine ring and the C-I bond. This unique electronic and steric environment makes it a valuable intermediate in medicinal chemistry for creating novel compounds, particularly for neurological disorders and cancer therapies.[2]
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₃FINO | [3] |
| Molecular Weight | 238.99 g/mol | [2] |
| Appearance | White to off-white powder or crystals | |
| Storage | 2-8°C, sealed in dry, dark place | [2] |
Troubleshooting Guide: Common Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for the functionalization of this compound.[1] However, the success of these reactions is highly dependent on the careful selection of catalysts, ligands, bases, and solvents.
Logical Flow for Troubleshooting Cross-Coupling Reactions
Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.
Question: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I fix it?
Answer:
Low yields in Suzuki-Miyaura couplings involving this substrate are often traced back to a few key factors: catalyst deactivation, suboptimal base or solvent choice, and issues with the boronic acid/ester.
1. Catalyst and Ligand Selection:
-
The Problem: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4]
-
The Solution: Employ bulky, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium and promote the desired catalytic cycle. For challenging substrates, consider advanced catalyst systems.[1]
-
Recommended Systems:
-
Pd(OAc)₂ with ligands like SPhos, XPhos, or RuPhos.
-
Pre-formed catalysts such as XPhos Pd G3.
-
For routine couplings of iodopyridines, Pd(PPh₃)₄ or PdCl₂(dppf) can be effective.[1]
-
-
2. Choice of Base and Solvent:
-
The Problem: An inappropriate base can lead to side reactions like protodeboronation (hydrolysis of the boronic acid).[4] The solvent system must be able to dissolve all reactants to a sufficient degree.
-
The Solution:
-
Bases: While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially with less reactive boronic acids.[5] Using aqueous base solutions is common, but can increase the risk of protodeboronation with sensitive boronic acids.[6]
-
Solvents: A mixture of an organic solvent and water is often used. Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[5][7] For substrates with poor solubility, consider DMF.[6]
-
3. Boronic Acid/Ester Stability:
-
The Problem: Boronic acids can be unstable and undergo decomposition (protodeboronation), especially at elevated temperatures.[4][6]
-
The Solution:
4. Reaction Conditions:
-
The Problem: Incomplete reaction due to insufficient temperature or time. Oxygen can also lead to the homocoupling of the boronic acid.[4]
-
The Solution:
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question: I am attempting a Buchwald-Hartwig amination with this compound and observing significant amounts of hydrodehalogenation (replacement of iodine with hydrogen). How can I suppress this side reaction?
Answer:
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[8] It typically arises from the β-hydride elimination from the palladium-amide intermediate, followed by reductive elimination.
1. Ligand Choice is Critical:
-
The Problem: The choice of ligand greatly influences the rates of reductive elimination versus side reactions.
-
The Solution: Sterically hindered, bulky biaryl phosphine ligands are known to promote the desired C-N bond-forming reductive elimination and suppress β-hydride elimination.
-
Recommended Ligands: Josiphos, Xantphos, or the Buchwald biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often effective.[9]
-
2. Base Selection:
-
The Problem: The strength and nature of the base can influence the reaction pathway. Strong, non-nucleophilic bases are generally required.
-
The Solution: Sodium tert-butoxide (NaOtBu) is the most common base and often gives the highest reaction rates.[10] However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher catalyst loadings or longer reaction times.[10]
3. Solvent and Temperature:
-
The Problem: High temperatures can sometimes favor side reactions.
-
The Solution: While these reactions often require heating, using a more active catalyst system may allow for lower reaction temperatures. Toluene and 1,4-dioxane are common solvents.[10]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.1-1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Add degassed, anhydrous solvent (e.g., toluene).
-
Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Question: My Sonogashira coupling reaction is failing, and I'm observing significant homocoupling of my terminal alkyne (Glaser coupling). What's going wrong?
Answer:
The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds.[11] The primary challenges are often related to the reaction atmosphere and the catalyst system.
1. Inert Atmosphere is Crucial:
-
The Problem: The copper(I) co-catalyst is susceptible to oxidation to copper(II) in the presence of oxygen. Copper(II) promotes the oxidative homocoupling of the terminal alkyne, leading to the undesired Glaser product.[11]
-
The Solution:
2. Catalyst System:
-
The Problem: An inefficient catalyst system can lead to a slow reaction, allowing more time for side reactions to occur.
-
The Solution:
-
A typical catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) salt (e.g., CuI).[13]
-
For more challenging couplings, consider using a copper-free Sonogashira protocol, which can eliminate the issue of Glaser coupling. These often employ more sophisticated palladium catalysts and ligands.[12][14]
-
3. Base and Solvent:
-
The Problem: An appropriate amine base is required to deprotonate the terminal alkyne and neutralize the HX generated during the reaction.
-
The Solution:
-
Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Solvents like THF, DMF, or acetonitrile are frequently used.[14]
-
Protocol: General Procedure for Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed solvent (e.g., THF) and the amine base (e.g., TEA, 2-3 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A: this compound should be stored in a tightly sealed container in a cool, dry, and dark place, typically at 2-8°C.[2] As with many halogenated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[15]
Q2: I am having trouble purifying my final product. Are there any specific recommendations for fluorinated pyridinols?
A: The purification of fluorinated compounds can present unique challenges due to their altered polarity and solubility compared to their non-fluorinated analogs.[16]
-
Column Chromatography: This is the most common method. Due to the basicity of the pyridine nitrogen, peak tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system.[17]
-
Preparative HPLC: For achieving high purity (>98%), preparative reverse-phase HPLC is a very effective technique.[16]
-
Crystallization: If your product is a solid, crystallization can be an excellent method for obtaining highly pure material. Screening various solvent systems is often necessary to find optimal conditions.[16]
-
Acid-Base Extraction: The basic nature of the pyridine ring can be exploited for purification. An acidic wash (e.g., dilute HCl) will protonate the pyridine, allowing it to be extracted into the aqueous phase, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[17]
Q3: Can the hydroxyl group on this compound interfere with my coupling reaction?
A: Yes, the acidic proton of the hydroxyl group can potentially interfere with certain reaction conditions, particularly those employing very strong bases or organometallic reagents that are sensitive to protic functional groups. In many standard cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that use carbonate, phosphate, or amine bases, the hydroxyl group is generally tolerated. However, if you are using highly reactive organometallic reagents (e.g., Grignard reagents, organolithiums), it is advisable to protect the hydroxyl group first, for example, as a silyl ether (e.g., TBDMS) or a benzyl ether.
Q4: Besides cross-coupling, what other reactions is this molecule suitable for?
A: The versatile structure of this compound allows for a variety of transformations. The hydroxyl group can be alkylated, acylated, or converted to other functional groups. The fluorine atom at the 6-position is generally less reactive towards nucleophilic aromatic substitution than the iodine at the 2-position, but under forcing conditions, it may be displaced. The pyridine nitrogen can also be N-oxidized, which can alter the reactivity of the ring for subsequent functionalization.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. 6-fluoro-4-iodopyridin-3-ol [myskinrecipes.com]
- 3. PubChemLite - this compound (C5H3FINO) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Fluoro-2-iodopyridin-3-ol in Synthetic Chemistry
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 6-Fluoro-2-iodopyridin-3-ol. This document provides in-depth technical insights, troubleshooting guides, and detailed protocols to facilitate your experimental success. Our focus is on understanding the nuanced impact of the fluorine substituent on the reactivity of this versatile building block and empowering you to navigate the challenges of its application in complex organic synthesis.
The Impact of the Fluorine Substituent: A Double-Edged Sword
The presence of a fluorine atom at the 6-position of the 2-iodopyridin-3-ol core introduces a fascinating dichotomy in its reactivity. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I), which significantly influences the electron distribution within the pyridine ring. This inductive pull generally deactivates the ring towards electrophilic aromatic substitution. However, fluorine also possesses lone pairs that can be donated into the π-system, creating a resonance effect (+M) that can partially counteract the inductive withdrawal.[1][2] This dual nature is pivotal to understanding the reactivity of this compound.
The fluorine atom's primary influence is the activation of the pyridine ring towards nucleophilic aromatic substitution (SNAr), a key reaction pathway for this class of compounds.[3] Furthermore, the fluorine substituent can modulate the physicochemical properties of the molecule and its derivatives, including lipophilicity and metabolic stability, which are critical parameters in drug discovery.[4][5]
Troubleshooting Common Reactions
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond at the 2-position of this compound is the primary site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to C-F and C-O bonds.[6] However, the interplay of the fluoro, iodo, and hydroxyl substituents can lead to specific challenges.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
-
Potential Cause: Catalyst inhibition by the pyridine nitrogen. The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[7]
-
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands can shield the palladium center and promote the desired catalytic cycle.
-
Base Selection: The choice of base is critical. For pyridine substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong hydroxide bases to minimize side reactions like protodeboronation.[3]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic substrate and the inorganic base. Ensure solvents are thoroughly degassed to prevent catalyst oxidation.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Find the optimal temperature that balances reactivity and catalyst stability.
-
Issue 2: Competing Homocoupling in Sonogashira Coupling
-
Potential Cause: The presence of oxygen can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction in Sonogashira couplings.[8]
-
Troubleshooting Steps:
-
Rigorous Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen). Use freshly degassed solvents.
-
Copper-Free Conditions: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free conditions can minimize homocoupling.[5][9][10] This often requires the use of a more active palladium catalyst and a suitable base.
-
Amine Base: The choice of amine base (e.g., triethylamine, diisopropylamine) can influence the rate of both the desired cross-coupling and the undesired homocoupling. Screening of different amines may be necessary.
-
Issue 3: Low Yield in Buchwald-Hartwig Amination
-
Potential Cause: The hydroxyl group on the pyridine ring can be deprotonated by the strong bases typically used in Buchwald-Hartwig amination (e.g., NaOtBu, LHMDS), leading to potential side reactions or catalyst inhibition.
-
Troubleshooting Steps:
-
Protecting Group Strategy: Consider protecting the hydroxyl group as a silyl ether or another suitable protecting group to prevent interference with the reaction.
-
Base Selection: Weaker bases such as Cs₂CO₃ or K₃PO₄ can sometimes be effective, especially with more reactive aryl iodides, although this may require higher reaction temperatures.[11]
-
Ligand Choice: The use of specialized ligands like BrettPhos for primary amines or Josiphos-type ligands can be beneficial for challenging aminations of heteroaryl halides.[11][12]
-
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing fluorine atom at the 6-position, along with the inherent electron deficiency of the pyridine ring, makes this compound a good substrate for SNAr reactions.
Issue: Low Reactivity or Lack of Regioselectivity in SNAr
-
Potential Cause: While the fluorine at C6 is activating, the substitution pattern can still lead to sluggish reactions or competing substitution at other positions if the conditions are not optimized.
-
Troubleshooting Steps:
-
Nucleophile Strength: Use a strong nucleophile. For example, when using an amine, ensure it is sufficiently nucleophilic.
-
Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they can solvate the cation and leave the nucleophile more reactive.
-
Temperature: Heating the reaction is often necessary to achieve a reasonable reaction rate.
-
Regiocontrol: The position of the fluorine atom strongly directs nucleophilic attack to that position. However, with very strong nucleophiles or harsh conditions, substitution at the iodine-bearing carbon might be observed, although this is less likely due to the better leaving group ability of fluoride in SNAr compared to iodide.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in palladium-catalyzed cross-coupling reactions with this compound?
A1: The reaction will overwhelmingly occur at the C-2 position, displacing the iodine atom. The order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F. The C-I bond is significantly weaker and more readily undergoes oxidative addition to the Pd(0) catalyst compared to the C-F bond.
Q2: Does the hydroxyl group at the 3-position interfere with cross-coupling reactions?
A2: The hydroxyl group can have a dual role. It is an electron-donating group, which can slightly decrease the reactivity of the aryl iodide towards oxidative addition. More importantly, it is acidic and can be deprotonated by the base, potentially leading to coordination with the palladium catalyst. In some cases, a hydroxyl group can act as a directing group, but it can also lead to catalyst inhibition.[14][15][16] If issues arise, protecting the hydroxyl group is a viable strategy.
Q3: Can I perform a second cross-coupling reaction at the C-6 position after functionalizing the C-2 position?
A3: Direct palladium-catalyzed cross-coupling at the C-F bond is extremely challenging and generally not feasible under standard conditions. The C-F bond is very strong and unreactive towards oxidative addition. Alternative strategies, such as nucleophilic aromatic substitution of the fluorine, would be required to introduce a new functional group at the C-6 position.
Q4: What is the best way to handle and store this compound?
A4: this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. It is a solid at room temperature. Standard laboratory safety precautions, including wearing gloves and safety glasses, should be followed when handling this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents) or a more advanced catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand)
-
K₃PO₄ (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add the palladium catalyst and ligand (if applicable).
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Workflow for Troubleshooting Low Yield in Cross-Coupling
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
Data Summary
| Reaction Type | Key Challenge with this compound | Recommended Ligand Class | Recommended Base Class |
| Suzuki-Miyaura | Catalyst inhibition by pyridine nitrogen; protodeboronation of boronic acid. | Bulky, electron-rich phosphines (e.g., Buchwald ligands).[3] | Inorganic carbonates or phosphates (e.g., K₃PO₄, Cs₂CO₃).[3] |
| Sonogashira | Alkyne homocoupling (Glaser coupling). | Standard phosphine ligands (e.g., PPh₃) or specialized ligands for copper-free conditions. | Amine bases (e.g., Et₃N, DIPEA). |
| Buchwald-Hartwig | Interference from the acidic hydroxyl group; catalyst inhibition. | Bulky biaryl phosphines (e.g., BrettPhos for primary amines).[11] | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS), may require OH protection.[11] |
| SNAr | Ensuring sufficient reactivity and regioselectivity. | Not applicable. | Not applicable (base may be used to deprotonate the nucleophile). |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: Iodinated vs. Brominated Pyridinols
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Choice of Halogen in Pharmaceutical Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthesis of complex organic molecules, particularly within the pharmaceutical industry where the creation of carbon-carbon bonds is paramount. Substituted heteroarenes, such as pyridinols, are foundational scaffolds in a vast number of active pharmaceutical ingredients (APIs). The choice of the halide on the pyridinol starting material—typically iodine or bromine—is a critical decision that profoundly impacts reaction efficiency, cost, and scalability. This guide provides an in-depth comparison of iodinated and brominated pyridinols in Suzuki couplings, moving beyond simple reactivity trends to explain the underlying mechanistic principles and offer practical, field-proven guidance.
The Mechanistic Imperative: Why Iodine Reacts Faster
The generally observed reactivity order in palladium-catalyzed cross-couplings (I > Br >> Cl) is fundamentally governed by the rate-determining step for many of these reactions: oxidative addition .[1][2] During this step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the pyridinol. The efficiency of this step is directly related to the strength of that C-X bond.
Two key factors dictate this reactivity difference:
-
Bond Dissociation Energy (BDE): The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This is due to the larger atomic size of iodine, which results in a longer and more diffuse orbital overlap with carbon.[3][4]
-
Oxidative Addition Energetics: Because the C-I bond is weaker, the energy barrier for the Pd(0) catalyst to insert into it is lower, leading to a faster rate of oxidative addition compared to the C-Br bond.[2][5] This initial activation is often the bottleneck of the entire catalytic cycle.[1][6]
Diagram: Carbon-Halogen Bond Dissociation Energies
The following diagram illustrates the disparity in energy required to cleave the respective carbon-halogen bonds, providing a clear visual rationale for the observed reactivity trend.
Caption: Relative bond energies for Carbon-Halogen bonds.[7]
Diagram: The Suzuki Coupling Catalytic Cycle
This diagram highlights the critical oxidative addition step where the choice of halogen has the most significant impact.
Caption: The Suzuki catalytic cycle, emphasizing the oxidative addition step.
Head-to-Head Performance Comparison
While iodinated pyridinols offer higher reactivity, brominated counterparts are often more cost-effective and readily available. The choice between them involves a trade-off between reaction kinetics and project economics. The following table summarizes typical experimental observations.
| Parameter | Iodinated Pyridinols (Ar-I) | Brominated Pyridinols (Ar-Br) | Rationale & Field Insights |
| Reaction Temperature | Room Temp. to 80 °C | 80 °C to 110 °C+ | The higher BDE of the C-Br bond necessitates more thermal energy to facilitate oxidative addition. |
| Reaction Time | Typically 1 - 6 hours | Often 4 - 24 hours | Faster oxidative addition with Ar-I leads to shorter overall cycle times and quicker consumption of starting material. |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | Due to the slower oxidative addition, higher catalyst concentrations are often required for Ar-Br to achieve reasonable reaction rates. |
| Ligand Choice | Standard phosphines (e.g., PPh₃) are often sufficient. | Often requires more electron-rich, bulky phosphines (e.g., PCy₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote the challenging oxidative addition.[8][9] | |
| Yields | Generally high to excellent. | Can be high, but more susceptible to side reactions (e.g., hydrodehalogenation, catalyst decomposition) at elevated temperatures. | |
| Selectivity | Excellent for selective coupling in di- or polyhalogenated systems (I vs. Br/Cl).[5][10] | Can be coupled selectively in the presence of chlorides, but not iodides. |
Practical Guidance & Protocol Design
The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling. Critical adjustments for handling either an iodinated or brominated pyridinol are explicitly noted.
Experimental Protocol: General Procedure for Suzuki Coupling of Halopyridinols
Materials:
-
Halopyridinol (Iodo- or Bromo-) (1.0 equiv)
-
Arylboronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)
-
Ligand (if using a pre-catalyst like Pd₂(dba)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, often with water)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the halopyridinol (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inerting: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the reaction environment is oxygen-free.[10]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and, if required, the appropriate ligand.
-
For Iodinated Pyridinol: Pd(PPh₃)₄ (1-2 mol%) is often a robust choice.
-
For Brominated Pyridinol: A more active catalyst system may be necessary. Consider using Pd₂(dba)₃ (1-2.5 mol%) with a ligand like SPhos or XPhos (2.2-5.5 mol%).
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe. The total volume should create a 0.1 - 0.5 M solution with respect to the limiting reagent.
-
Reaction Execution:
-
For Iodinated Pyridinol: Stir the mixture at a temperature ranging from 60-80 °C.
-
For Brominated Pyridinol: Heat the reaction to a higher temperature, typically 90-110 °C.[11]
-
-
Monitoring: Track the reaction's progress by TLC or LC-MS until the limiting halopyridinol is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired coupled product.
Conclusion: A Strategic Decision Based on Project Goals
The choice between an iodinated and a brominated pyridinol is not merely a matter of reactivity but a strategic decision balancing speed, cost, and synthetic complexity.
-
Iodinated Pyridinols are the sprinters of Suzuki coupling. Their high reactivity allows for milder conditions, shorter reaction times, and often simpler catalyst systems. They are the substrate of choice for rapid proof-of-concept syntheses and for complex molecules where preserving sensitive functional groups is critical. This performance, however, comes at a higher financial cost.
-
Brominated Pyridinols are the workhorses. They are more economical and widely available, making them ideal for large-scale synthesis and process development. While they require more forceful conditions and careful optimization of the catalyst system, their use can significantly reduce the cost of goods for a final API.
Ultimately, a deep understanding of the mechanistic principles of the Suzuki coupling empowers the modern chemist to make an informed, authoritative choice that aligns with the specific goals and constraints of their research or development program.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. Radicals [employees.csbsju.edu]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Explain the difference in the bond dissociation energies for the followin.. [askfilo.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 6-Fluoro-2-iodopyridin-3-ol Isomers
Introduction
In the landscape of modern medicinal chemistry and drug development, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity profiles allow for the construction of complex molecular architectures with significant biological activity. Among these, 6-Fluoro-2-iodopyridin-3-ol and its constitutional isomers are particularly valuable scaffolds. The presence of three distinct functional groups—a nucleophilic hydroxyl group, a fluorine atom susceptible to substitution, and an iodine atom primed for cross-coupling—offers a rich platform for synthetic diversification.
However, the precise arrangement of these substituents on the pyridine ring dramatically influences the molecule's reactivity. A nuanced understanding of how isomeric positioning dictates the preferred reaction pathways is critical for designing efficient and selective synthetic strategies. This guide provides an in-depth comparison of the reactivity of this compound and its key isomer, 6-Fluoro-4-iodopyridin-3-ol, supported by mechanistic principles and experimental data. We will explore their behavior in cornerstone reactions of modern organic synthesis: Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).
The Electronic Landscape: How Substituents Dictate Reactivity
The reactivity of a substituted pyridine is governed by the interplay of the inductive and resonance effects of its substituents, alongside the inherent electron-deficient nature of the pyridine ring. The nitrogen heteroatom acts as a strong electron-withdrawing group, deactivating the ring towards electrophilic attack but significantly activating it for nucleophilic substitution, especially at the C2, C4, and C6 positions.[1][2]
-
Hydroxyl Group (-OH): A potent activating group that donates electron density via resonance (+M effect), particularly to the ortho and para positions. It also exerts an electron-withdrawing inductive effect (-I). The phenolic proton is acidic and can direct metallation.
-
Fluorine Atom (-F): Strongly electron-withdrawing through induction (-I effect) but a weak resonance donor (+M effect). This dichotomy makes it an excellent activating group for Nucleophilic Aromatic Substitution (SNAr), where it also functions as a competent leaving group.[3]
-
Iodine Atom (-I): The least electronegative of the common halogens, iodine has a weak -I effect. Its large size and polarizability make the C-I bond an ideal site for oxidative addition in palladium-catalyzed cross-coupling reactions.[4]
The confluence of these effects in this compound and its isomers creates distinct electronic environments at each carbon atom, predisposing them to specific transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is the primary site for palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The critical, often rate-limiting, step in these reactions is the oxidative addition of the aryl iodide to the Pd(0) catalyst. The rate of this step is highly sensitive to the electronic density at the carbon bearing the iodine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species.[5][6]
-
This compound: The iodine is at the C2 position, ortho to the electron-withdrawing nitrogen atom. This proximity significantly lowers the electron density at C2, making the C-I bond highly polarized and susceptible to oxidative addition. Therefore, this isomer is expected to be highly reactive in Suzuki couplings.
-
6-Fluoro-4-iodopyridin-3-ol: The iodine is at the C4 position, para to the nitrogen. This position is also strongly activated by the nitrogen's electron-withdrawing nature. Reactivity is expected to be comparable to, or slightly less than, the C2-iodo isomer, as ortho effects can sometimes provide additional rate acceleration.[4]
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, a transformation of immense importance in pharmaceutical synthesis.[7][8] The underlying mechanistic principles are similar to the Suzuki coupling, with oxidative addition being a key step.
-
Reactivity Comparison: The reactivity trends observed for Suzuki coupling generally hold for Buchwald-Hartwig amination. The C2-iodo isomer (this compound) and the C4-iodo isomer (6-fluoro-4-iodopyridin-3-ol) are both excellent substrates due to the activation provided by the pyridine nitrogen.
-
Practical Considerations: The acidic -OH group and the basic pyridine nitrogen can potentially interfere by reacting with the base or coordinating to the palladium catalyst. It is often necessary to protect the hydroxyl group (e.g., as a methyl or benzyl ether) prior to coupling to avoid side reactions and catalyst deactivation, although successful couplings on unprotected pyridinols have been reported with careful choice of ligands and bases.
Table 1: Comparative Performance in Cross-Coupling Reactions (Illustrative Data)
| Isomer | Reaction | Partner | Catalyst System | Yield (%) |
| This compound | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 92% |
| 6-Fluoro-4-iodopyridin-3-ol | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 88% |
| This compound | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 85% (O-protected) |
| 6-Fluoro-4-iodopyridin-3-ol | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 81% (O-protected) |
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on these isomers will predominantly involve the displacement of the fluoride ion, as the C-F bond is more activated toward nucleophilic attack than the C-I bond.[9][10] The reaction proceeds via a negatively charged Meisenheimer complex, and its rate is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group.
-
This compound & 6-Fluoro-4-iodopyridin-3-ol: In both isomers, the fluorine atom is at the C6 position. This position is ortho to the powerfully electron-withdrawing pyridine nitrogen. Consequently, the C6 position is highly activated for SNAr. A wide range of nucleophiles (alkoxides, amines, thiols) can readily displace the fluoride under relatively mild conditions. The hydroxyl group at C3, being a resonance donor, may slightly attenuate this reactivity compared to an un-substituted analogue, but the dominant activating effect of the ring nitrogen ensures the reaction proceeds efficiently. There is little expected difference in SNAr reactivity at the C6-F bond between the two isomers, as the primary activating group (the ring nitrogen) is in the same relative position.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the iodopyridine isomer (1.0 eq.), the boronic acid partner (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inerting: Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.
-
Solvent & Catalyst: Add a degassed solvent mixture (e.g., Dioxane/Water 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Reaction: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Setup: To a reaction vial, add the fluoropyridine isomer (1.0 eq.) and a suitable solvent (e.g., DMSO or DMF).
-
Reagents: Add the nucleophile (e.g., sodium methoxide or a secondary amine, 1.5 eq.) and a base if necessary (e.g., K₂CO₃, 2.0 eq.).
-
Reaction: Heat the mixture to a temperature between 60-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction and pour it into cold water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash chromatography or recrystallization.
Conclusion
The reactivity of fluoro-iodopyridin-3-ol isomers is a clear demonstration of the principles of physical organic chemistry in action. While both This compound and 6-Fluoro-4-iodopyridin-3-ol are versatile building blocks, they exhibit subtle but important differences.
-
For Cross-Coupling (Suzuki, Buchwald-Hartwig): Both isomers are highly reactive at the C-I bond due to activation from the pyridine nitrogen. The 2-iodo isomer may show a slight rate advantage due to its ortho relationship with the nitrogen.
-
For Nucleophilic Aromatic Substitution: Both isomers are highly and equally susceptible to SNAr at the C6-F position, which is strongly activated by its proximity to the ring nitrogen.
This comparative analysis equips researchers and drug development professionals with the predictive understanding needed to select the appropriate isomer and reaction conditions to achieve their synthetic goals. By leveraging these distinct reactivity profiles, chemists can strategically and selectively functionalize the pyridin-3-ol core, paving the way for the discovery of novel therapeutics and functional materials.
References
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. quora.com [quora.com]
- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
A Strategic Guide to Bioisosteric Scaffolds in Kinase Inhibitor Synthesis: Alternatives to 6-Fluoro-2-iodopyridin-3-ol
This guide provides an in-depth technical comparison of alternative reagents and scaffolds to the versatile building block, 6-Fluoro-2-iodopyridin-3-ol, for the synthesis of kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of alternatives to explain the rationale behind strategic scaffold hopping and bioisosteric replacement in modern kinase inhibitor design.
The Significance of the Substituted Pyridin-3-ol Scaffold
The pyridin-3-ol moiety is a privileged scaffold in kinase inhibitor design. Its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions within the ATP-binding pocket of various kinases. The specific reagent, this compound, offers a trifecta of synthetic advantages:
-
The Hydroxyl Group: Provides a key hydrogen bonding interaction with the hinge region of the kinase.
-
The Iodine Atom: Serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse aryl and alkyl substituents to build out the inhibitor's structure.
-
The Fluorine Atom: Enhances metabolic stability, modulates pKa, and can improve binding affinity and pharmacokinetic properties.[1]
The strategic placement of these functional groups makes this compound a valuable starting point for generating libraries of potent and selective kinase inhibitors.
The Principle of Bioisosterism in Kinase Inhibitor Design
While this compound is a powerful tool, the principles of medicinal chemistry encourage the exploration of bioisosteric replacements to optimize drug-like properties. Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.[2][3][4][5][6] The goal of bioisosteric replacement is to fine-tune a lead compound's potency, selectivity, pharmacokinetics (ADME), and toxicity profile.[2][6]
This guide will now explore several classes of heterocyclic scaffolds that serve as effective bioisosteres for the pyridin-3-ol core, offering alternative synthetic pathways and opportunities for novel intellectual property.
Comparative Analysis of Alternative Scaffolds
This section details three prominent classes of heterocyclic scaffolds that have proven successful in the development of kinase inhibitors, serving as viable alternatives to those derived from this compound.
Pyridylpyrimidinylaminophenyl (PPAP) Derivatives
The PPAP scaffold is the cornerstone of the groundbreaking kinase inhibitor, Imatinib, and its derivatives continue to be a fertile ground for new drug discovery.[7][8] This scaffold mimics the hydrogen bonding and aromatic interactions of the pyridin-3-ol core while offering a different vector for substituent placement.
Several studies have demonstrated the potential of PPAP derivatives as potent kinase inhibitors. For example, a series of amide derivatives based on the PPAP core showed significant inhibition of c-Src kinase, with one compound exhibiting an IC50 value comparable to Imatinib.[7][8] Another compound in the same series demonstrated an IC50 of 8.39 μM against Abl1 kinase.[7]
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| PPAP Amide Derivative | c-Src | Comparable to Imatinib | [7][8] |
| PPAP Chromen-6-yloxy-acetamide | Abl1 | 8.39 | [7] |
The synthesis of the PPAP core generally involves a multi-step sequence, as outlined below.
Caption: General synthetic workflow for PPAP-based kinase inhibitors.
-
Step 1: Synthesis of N'-(3-amino-4-methylphenyl)-N,N-dimethylformimidamide. A solution of 4-methyl-1,3-phenylenediamine (1.0 eq) in xylene is treated with dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq). The reaction mixture is refluxed for 2-3 hours. After cooling, the solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.
-
Step 2: Synthesis of N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. The crude product from Step 1 is dissolved in n-butanol. 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.0 eq) and guanidine hydrochloride (1.5 eq) are added, followed by sodium hydroxide (2.0 eq). The mixture is refluxed for 12-16 hours. After completion, the reaction is cooled, and the precipitated solid is filtered, washed with water and ethanol, and dried to afford the PPAP core.
-
Step 3: Amide Coupling. The PPAP core (1.0 eq) is dissolved in DMF. A substituted carboxylic acid (1.2 eq), a coupling agent such as HATU (1.5 eq), and a base like triethylamine (TEA) (3.0 eq) are added. The reaction is stirred at room temperature for 12-24 hours. The mixture is then poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final amide derivative.
Pyrazolopyridine Derivatives
Pyrazolopyridines are another class of privileged scaffolds in kinase inhibitor design.[9] Their bicyclic structure offers a rigid framework that can be functionalized at multiple positions to achieve high potency and selectivity. These scaffolds can be considered bioisosteres of the purine core of ATP, allowing them to act as competitive inhibitors.
Pyrazolopyridine-based inhibitors have shown efficacy against a range of kinases. For example, a series of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives were evaluated as inhibitors of several disease-relevant kinases, with one compound showing an IC50 of 0.41 µM for CDK5 and 1.5 µM for GSK-3.[10]
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Diamino-pyrazolo[3,4-b]pyridine | CDK5 | 0.41 | [10] |
| Diamino-pyrazolo[3,4-b]pyridine | GSK-3 | 1.5 | [10] |
The synthesis of the pyrazolopyridine core often involves the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent.
Caption: General synthetic workflow for pyrazolopyridine-based kinase inhibitors.
-
Step 1: Synthesis of 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. A mixture of 3,5-diamino-1H-pyrazole (1.0 eq), benzaldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol is heated to reflux in the presence of a catalytic amount of piperidine for 4-6 hours.
-
Step 2: Monitoring and Work-up. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
Step 3: Purification. The collected solid is washed with cold ethanol and dried under vacuum to afford the desired 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.
Pyrido[2,3-d]pyrimidine Derivatives
The pyrido[2,3-d]pyrimidine scaffold is a fused heterocyclic system that has demonstrated significant potential as a kinase inhibitor.[4][11][12] This scaffold is present in several clinically approved and investigational drugs, such as Palbociclib (a CDK4/6 inhibitor).[13] The rigid, planar structure of the pyrido[2,3-d]pyrimidine core allows for well-defined interactions with the kinase active site.
Derivatives of this scaffold have shown potent inhibition against a variety of kinases. For example, certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of RIPK2 kinase and NOD cell signaling.[14] Another study reported novel pyrido[2,3-d]pyrimidine derivatives with potent PIM-1 kinase inhibition, with IC50 values as low as 11.4 nM and 17.2 nM.[15]
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine Derivative | PIM-1 | 11.4 | [15] |
| Pyrido[2,3-d]pyrimidine Derivative | PIM-1 | 17.2 | [15] |
The synthesis of pyrido[2,3-d]pyrimidines can be achieved through various routes, often starting from either a substituted pyridine or a pyrimidine precursor.
Caption: Synthetic approaches to the pyrido[2,3-d]pyrimidine core.
-
Step 1: Synthesis of 6-(2,4-dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d] pyrimidin-7(8H)-imine. A mixture of 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq), 2-(2,4-dichlorophenyl)acetonitrile (1.5 eq), and potassium carbonate (5.0 eq) in DMF is refluxed for 18 hours under an argon atmosphere. The reaction mixture is then partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated.
-
Step 2: Synthesis of 6-(2,4-dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. The crude product from Step 1 is suspended in acetic anhydride and refluxed for 30 minutes. The solvent is evaporated, and the residue is treated with concentrated HCl and refluxed for 5 minutes. The reaction is neutralized with saturated sodium bicarbonate solution and partitioned between water and ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by chromatography to yield the desired pyridopyrimidinone.
Conclusion and Future Perspectives
The synthesis of novel kinase inhibitors is a dynamic field that benefits from the strategic application of medicinal chemistry principles. While this compound remains a valuable and versatile building block, the exploration of bioisosteric alternatives such as pyridylpyrimidinylaminophenyl, pyrazolopyridine, and pyrido[2,3-d]pyrimidine scaffolds offers exciting opportunities for the development of next-generation therapeutics. Each of these alternative scaffolds presents a unique set of synthetic challenges and opportunities for functionalization, ultimately expanding the chemical space available to drug discovery programs. By understanding the rationale behind bioisosteric replacement and mastering the synthetic routes to these alternative cores, researchers can accelerate the discovery of potent, selective, and safe kinase inhibitors for the treatment of a wide range of diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ctppc.org [ctppc.org]
- 4. Bioisosterism - Drug Design Org [drugdesign.org]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
comparative analysis of fluorinated pyridine building blocks
An In-Depth Comparative Analysis of Fluorinated Pyridine Building Blocks: A Guide for Researchers in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] When combined with the pyridine ring, a privileged heterocycle ubiquitous in approved drugs, the resulting fluorinated pyridine building blocks offer a powerful toolkit for drug development professionals.[4][5][6] This guide provides a comparative analysis of these critical building blocks, delving into their synthesis, unique physicochemical properties, reactivity, and strategic application in drug design, grounded in experimental data and mechanistic insights.
The Synthetic Landscape: Accessing Fluorinated Pyridines
The method chosen to synthesize a fluorinated pyridine is critical, as it dictates the accessible substitution patterns and overall efficiency. Several key strategies are employed, each with distinct advantages and limitations.
a) Nucleophilic Aromatic Substitution (SNAr)
This is a cornerstone method for introducing functionalities to the pyridine ring. The reaction is facilitated by the ring nitrogen, which acts as an internal electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate. This effect is most pronounced at the C2 (ortho) and C4 (para) positions, making them highly susceptible to nucleophilic attack.[7][8] The 3-position (meta) is significantly less activated and generally unreactive towards SNAr unless additional strong electron-withdrawing groups are present.[8][9]
Commonly, a good leaving group such as a halide or a nitro group is displaced by a nucleophile. For fluorination, fluoride anions (e.g., from CsF or KF) can displace a well-positioned nitro group, which is a particularly effective leaving group in this context.[10][11][12] Conversely, the C-F bond itself, especially at the activated 2- and 4-positions, can be readily displaced by other nucleophiles (N, O, S, or C-based), making fluoropyridines versatile intermediates for further diversification.[7]
b) Late-Stage C-H Fluorination
Recent advances have enabled the direct fluorination of C-H bonds, offering a powerful method for late-stage functionalization of complex molecules. One notable method uses silver(II) fluoride (AgF₂) to selectively fluorinate pyridines and diazines at the position adjacent to the ring nitrogen (C2).[13][14] This reaction proceeds under mild conditions, tolerates a wide range of functional groups, and avoids the need for pre-functionalized substrates, representing a significant step forward in synthetic efficiency.[7][13]
c) Halogen Exchange (HALEX) and Cyclocondensation
For trifluoromethylated pyridines (TFMPs), a common industrial route involves the halogen exchange of a trichloromethylpyridine precursor using hydrogen fluoride (HF).[15][16] This method is robust for large-scale synthesis. Another fundamental approach is to construct the pyridine ring from acyclic, fluorine-containing precursors. Various trifluoromethyl-containing building blocks, such as β-trifluoromethyl enones or 1,3-dicarbonyl compounds, can undergo cyclocondensation reactions to form highly substituted TFMP derivatives.[15][17][18]
Diagram 1: Major Synthetic Routes to Fluorinated Pyridines
Caption: Key strategies for the synthesis and functionalization of fluorinated pyridines.
Comparative Analysis of Isomeric Fluoropyridines
The position of the fluorine atom on the pyridine ring dramatically alters its electronic properties and chemical reactivity. Understanding these differences is paramount for selecting the appropriate building block for a given synthetic target.
| Property | 2-Fluoropyridine | 3-Fluoropyridine | 4-Fluoropyridine |
| CAS Number | 372-48-5[19] | 372-47-4 | 694-52-0 |
| Molecular Weight | 97.09 g/mol [20] | 97.09 g/mol [21] | 97.09 g/mol |
| Boiling Point | ~126 °C[19] | ~107-108 °C | ~109-110 °C |
| pKa (of pyridinium ion) | -0.44 | 2.97 | 1.89 |
| Reactivity to SNAr (F⁻ as LG) | High | Very Low[8][9] | High |
| Key Synthetic Utility | Intermediate for C2 substitution via SNAr.[7] | Used when fluorine needs to be retained as a stable substituent. | Intermediate for C4 substitution via SNAr. |
Data compiled from various sources. pKa values are representative and can vary slightly based on measurement conditions.
Causality Behind Reactivity Differences:
-
2- and 4-Fluoropyridine: The fluorine atom at the C2 or C4 position is activated towards nucleophilic displacement. The electron-withdrawing nitrogen atom can effectively delocalize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at these positions. This stabilization lowers the activation energy for the substitution, making 2- and 4-fluoropyridines excellent substrates for introducing a wide range of nucleophiles.[7]
-
3-Fluoropyridine: When a nucleophile attacks the C3 position, the resulting negative charge in the intermediate cannot be delocalized onto the electronegative nitrogen atom. This lack of stabilization results in a much higher activation energy, rendering 3-fluoropyridine largely inert to SNAr under typical conditions.[8][22] This stability makes it an ideal building block when the fluorine atom is intended to be a permanent feature of the final molecule.
Diagram 2: Reactivity of Fluoropyridine Isomers in SNAr
Caption: Comparative SNAr reactivity of fluoropyridine isomers.
Role in Drug Design: Enhancing Molecular Properties
The introduction of fluorine or a trifluoromethyl group into a pyridine-containing drug candidate is a well-established strategy to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[23]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[24]
-
Modulating pKa: The high electronegativity of fluorine lowers the basicity (pKa) of the pyridine nitrogen. This can be critical for optimizing a drug's binding affinity to its target receptor or for tuning its solubility and transport properties to avoid unwanted off-target effects.[4]
-
Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its site of action.[1][10] This modulation is a delicate balance, as excessive lipophilicity can lead to poor solubility and other issues.
-
Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole or other non-covalent interactions within a protein's binding pocket, potentially increasing the drug's potency.[4]
Diagram 3: Impact of Fluorination on Drug Properties
Caption: Key property modulations achieved by fluorinating pyridine scaffolds.
Experimental Protocols: Cross-Coupling Reactions
Cross-coupling reactions are indispensable for constructing the complex scaffolds required in drug development. Fluorinated pyridines, typically bearing another halogen (Cl, Br, I) as the reactive handle, are common substrates.
Protocol 1: Suzuki-Miyaura Coupling with a Fluoropyridine Building Block
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond, a transformation widely used in the pharmaceutical industry.[25][26] We use 2-chloro-5-(trifluoromethyl)pyridine as an example, where the chlorine is the leaving group and the trifluoromethyl-pyridine core is incorporated into the product.
Objective: To couple 2-chloro-5-(trifluoromethyl)pyridine with phenylboronic acid.
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene/Water (e.g., 10:1 v/v mixture)
-
Schlenk flask or microwave vial
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 1 equiv.).
-
Reagent Addition: Add phenylboronic acid (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Base and Solvent: Add potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture (e.g., 5 mL) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-16 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenyl-5-(trifluoromethyl)pyridine.
Protocol 2: Buchwald-Hartwig Amination of a Dihalopyridine
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[27] This protocol demonstrates the regioselective amination of 2-fluoro-4-iodopyridine, where the more reactive C-I bond is selectively functionalized over the C-F bond.[28]
Objective: To selectively couple aniline at the 4-position of 2-fluoro-4-iodopyridine.
Materials:
-
2-fluoro-4-iodopyridine
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or microwave vial
-
Nitrogen or Argon source
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and BINAP (0.036 mmol, 3.6 mol%) to a dry reaction vessel. Add a portion of the toluene and stir for 10 minutes.
-
Reagent Addition: To the vessel, add 2-fluoro-4-iodopyridine (1.0 mmol, 1 equiv.), aniline (1.1 mmol, 1.1 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere & Solvent: If not in a glovebox, seal the vessel, evacuate and backfill with inert gas three times. Add anhydrous, degassed toluene (e.g., 5 mL).
-
Reaction: Heat the mixture to 80-110 °C. The reaction is often rapid and can be monitored by TLC or LC-MS. Microwave irradiation can significantly shorten reaction times.[28]
-
Workup: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to obtain 2-fluoro-N-phenylpyridin-4-amine. The C-F bond remains intact for potential subsequent SNAr reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 17. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 2-氟吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 20. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 6-Fluoro-2-iodopyridin-3-ol Derivatives
Introduction: The Emerging Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridin-3-ol framework stands out as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active compounds.[1] Its inherent electronic properties and synthetic tractability have made it a cornerstone for the development of novel therapeutics. The strategic introduction of halogen atoms, particularly fluorine and iodine, onto this scaffold can dramatically modulate a compound's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance metabolic stability and binding affinity.[2][3] The iodo group, in addition to influencing lipophilicity, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.
The compound 6-Fluoro-2-iodopyridin-3-ol, and its derivatives, therefore represent a class of molecules with significant, yet underexplored, therapeutic potential. While direct comparative studies on a broad series of these specific derivatives are not extensively published, we can infer their potential and construct a representative comparative analysis based on the biological activities of closely related fluorinated and iodinated pyridine structures. This guide will provide an objective comparison of the hypothetical performance of a series of this compound derivatives in key therapeutic areas, supported by established experimental protocols and an exploration of the underlying scientific rationale.
Comparative Analysis of Biological Activity: A Representative Study
To illustrate the potential of the this compound scaffold, we present a representative comparative analysis of a hypothetical series of derivatives (designated as FIPY-1 to FIPY-4 ) against established cancer cell lines and bacterial strains. The data presented in Tables 1 and 2 is illustrative and based on trends observed for related fluorinated pyridine and pyridin-3-ol compounds in the scientific literature.
Anticancer Activity
The pyridin-3-ol scaffold is a known constituent of compounds with potent anticancer activity.[4][5][6] The following table outlines the hypothetical cytotoxic activity of our representative derivatives against common cancer cell lines.
Table 1: Representative Anticancer Activity (IC₅₀ in µM) of this compound Derivatives
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | Doxorubicin (Control) |
| FIPY-1 (Parent) | 15.2 | 21.8 | 18.5 | 0.8 |
| FIPY-2 (-OCH₃) | 9.8 | 14.3 | 12.1 | 0.8 |
| **FIPY-3 (-NH₂) ** | 5.1 | 8.9 | 6.7 | 0.8 |
| FIPY-4 (-CF₃) | 28.5 | 35.2 | 31.4 | 0.8 |
-
Data is illustrative and intended for comparative purposes based on known structure-activity relationships of related compounds.
Interpretation of Representative Data:
The hypothetical data suggests that substitution at the 3-hydroxyl or further modification of the pyridine ring can significantly impact anticancer potency. The introduction of an electron-donating amino group (FIPY-3 ) is depicted to enhance activity, a trend observed in some classes of kinase inhibitors where this group can form crucial hydrogen bonds within the ATP-binding pocket. Conversely, the addition of a strongly electron-withdrawing trifluoromethyl group (FIPY-4 ) is shown to be detrimental to activity in this illustrative model.
Antimicrobial Activity
Fluorinated pyridines and their derivatives have also demonstrated promising antimicrobial properties.[2][3][7] The following table presents a hypothetical comparison of the minimum inhibitory concentration (MIC) of our representative derivatives against common bacterial pathogens.
Table 2: Representative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Ciprofloxacin (Control) |
| FIPY-1 (Parent) | 32 | 64 | >128 | 1 |
| FIPY-2 (-OCH₃) | 16 | 32 | 64 | 1 |
| **FIPY-3 (-NH₂) ** | 8 | 16 | 32 | 1 |
| FIPY-4 (-CF₃) | 64 | >128 | >128 | 1 |
-
Data is illustrative and intended for comparative purposes based on known structure-activity relationships of related compounds.
Interpretation of Representative Data:
Similar to the anticancer activity, the hypothetical antimicrobial data suggests that modifications to the core this compound structure can modulate efficacy. The trend in this illustrative data suggests that increasing the electron density on the pyridine ring may enhance antibacterial activity, a principle that can influence cell wall penetration or interaction with bacterial enzymes.
Experimental Protocols: A Guide to Biological Evaluation
The following are detailed, standardized protocols for the key assays used to evaluate the biological activity of novel chemical entities like the this compound derivatives.
MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Experimental Workflow:
Caption: Workflow for determining anticancer cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentrations.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds and a reference antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Potential Mechanism of Action: A Look into Cellular Signaling
While the precise mechanism of action for this compound derivatives would require dedicated investigation, their structural similarity to known kinase inhibitors suggests a potential role in modulating cellular signaling pathways. Many pyridin-3-ol derivatives have been found to inhibit protein kinases, which are key regulators of cell growth, proliferation, and survival.
Hypothetical Kinase Inhibition Pathway:
Caption: A potential mechanism of action involving the inhibition of a kinase cascade.
This diagram illustrates a simplified MAPK/ERK signaling pathway, a common target for anticancer drugs. A hypothetical this compound derivative could potentially bind to the ATP-binding site of a kinase like Raf, thereby inhibiting the downstream signaling cascade that leads to cell proliferation. The fluorine and iodine substituents could play a crucial role in optimizing the binding affinity and selectivity for a specific kinase.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide has presented a representative comparison based on existing knowledge of related compounds, it underscores the need for dedicated synthesis and biological evaluation of a diverse library of these derivatives. Future research should focus on:
-
Synthesis of a diverse library: Exploring a wide range of substitutions at various positions on the pyridine ring to establish a comprehensive structure-activity relationship (SAR).
-
Broad biological screening: Evaluating the synthesized compounds against a wider panel of cancer cell lines, bacterial and fungal strains, and viral targets.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by the most active compounds.
By systematically exploring the biological potential of this compound derivatives, the research community can unlock new avenues for the discovery of next-generation therapeutics.
References
- 1. 6-fluoro-4-iodopyridin-3-ol [myskinrecipes.com]
- 2. Design, Synthesis and Biological Activity of Novel Antitumor Drugs | Molecules | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Structure of 6-Fluoro-2-iodopyridin-3-ol Reaction Products
Introduction: The Criticality of Structural Validation in Drug Discovery
In the landscape of modern medicinal chemistry, halogenated heterocyclic scaffolds are indispensable building blocks. Among these, 6-Fluoro-2-iodopyridin-3-ol stands out as a versatile intermediate, prized for its utility in constructing complex molecules for potential therapeutics in oncology and neurological disorders.[1] The strategic placement of the fluoro, iodo, and hydroxyl groups offers multiple reaction vectors, with the carbon-iodine bond at the 2-position being a prime site for metal-catalyzed cross-coupling reactions.
However, the synthesis of novel derivatives from this precursor introduces a critical challenge: unambiguous structural verification. The potential for isomeric byproducts, unexpected rearrangements, or incomplete reactions necessitates a robust, multi-faceted analytical workflow. This guide provides an in-depth comparison of analytical techniques for validating the products of one of the most common and powerful reactions involving this scaffold: the Suzuki-Miyaura cross-coupling. As Senior Application Scientists, we emphasize not just the "how" but the "why," grounding our protocols in mechanistic understanding to create a self-validating system that ensures the absolute integrity of your results.
The Primary Reaction: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2][3] For this compound, the highly reactive C-I bond is the exclusive site for this transformation, making it an ideal substrate for introducing aryl, heteroaryl, or vinyl substituents.
A representative reaction is the coupling with phenylboronic acid to yield 6-Fluoro-2-phenylpyridin-3-ol.
Reaction Scheme: this compound + Phenylboronic Acid --(Pd Catalyst, Base)--> 6-Fluoro-2-phenylpyridin-3-ol
The generally accepted mechanism involves a catalytic cycle with a palladium complex.[2][3][4][5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
While this reaction is typically high-yielding and clean, validation is non-negotiable. Potential impurities could include starting material, homo-coupled biphenyl (from the boronic acid), or de-iodinated starting material. The primary goal of our validation workflow is to confirm the formation of the C-C bond at the correct position and verify the overall structure.
The Validation Workflow: A Multi-Technique Approach
An effective validation strategy relies on the convergence of data from orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they build an irrefutable case.
Caption: A comprehensive workflow for the structural validation of synthetic products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For fluorinated compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.[6][7][8]
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry product.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
Data Interpretation: The key to validation is comparing the observed spectra to the expected patterns for the target molecule, 6-Fluoro-2-phenylpyridin-3-ol. The most diagnostic feature is the disappearance of the C-I bond and the appearance of signals corresponding to the new phenyl group, along with characteristic shifts and couplings in the pyridine ring.
| Signal | Expected Product (6-Fluoro-2-phenylpyridin-3-ol) | Rationale / Key Features |
| ¹H NMR | Pyridine H-4, H-5: Two distinct doublets in the aromatic region. Phenyl H's: Multiplets corresponding to 5 protons. OH: Broad singlet. | The coupling pattern of the pyridine protons confirms their adjacency. Integration confirms the presence of the new phenyl group. |
| ¹³C NMR | ~6 aromatic carbons for the pyridine ring, ~4 for the phenyl ring (due to symmetry). C2 will be significantly shifted downfield. | The number of signals confirms the carbon backbone. The C2 signal's chemical shift is indicative of its attachment to the phenyl group. |
| ¹⁹F NMR | One singlet (or a narrow multiplet due to H-coupling). | The presence of a single fluorine environment is confirmed. Its chemical shift is characteristic of a fluorine atom on a pyridine ring. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the product, offering a rapid and definitive check for the success of the coupling reaction. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides the elemental composition, leaving no room for doubt.
Experimental Protocol: HRMS Analysis (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation: The presence of a halogen atom can produce a characteristic isotopic pattern in the mass spectrum.[9][10] However, iodine is monoisotopic (¹²⁷I), so the starting material will show a single M+ peak. The product will have a distinct molecular weight corresponding to the replacement of the iodine atom (126.9 amu) with a phenyl group (77.1 amu).
| Compound | Formula | Expected [M+H]⁺ (monoisotopic) | Observed HRMS [M+H]⁺ |
| Starting Material | C₅H₄FINO | 240.9322 | [Experimental Value] |
| Expected Product | C₁₁H₉FNO | 190.0668 | [Experimental Value] |
A match between the expected and observed HRMS value to within 5 ppm provides strong evidence for the correct elemental composition.
X-ray Crystallography: The Unambiguous Proof
When a reaction product can be obtained as a single crystal of sufficient quality, X-ray crystallography provides an unequivocal three-dimensional structure.[11][12] This technique is considered the "gold standard" for structural proof.
Experimental Protocol: Crystal Growth
-
Method Selection: Grow single crystals by slow evaporation of a saturated solution, vapor diffusion, or solvent layering.
-
Solvent Screening: Screen various solvents and solvent mixtures (e.g., methanol, ethanol, ethyl acetate/hexanes) to find conditions that yield high-quality, diffraction-grade crystals.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data. The resulting data is used to solve and refine the molecular structure.
Comparison of Validation Techniques
While all three techniques are powerful, they offer different balances of information, speed, cost, and accessibility. The choice of which to use depends on the research stage and the level of certainty required.
References
- 1. 6-fluoro-4-iodopyridin-3-ol [myskinrecipes.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scite.ai [scite.ai]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 6-Fluoro-2-iodopyridin-3-ol in Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Functionalized Pyridinols
In the landscape of modern medicinal chemistry and materials science, pyridinol scaffolds are of paramount importance, forming the core of numerous biologically active compounds and functional materials. The strategic introduction of fluorine and a halogen suitable for cross-coupling on the pyridinol ring offers a powerful tool for fine-tuning molecular properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive cost-benefit analysis of utilizing 6-Fluoro-2-iodopyridin-3-ol in synthesis, with a direct comparison to its bromo-analogue, 6-Bromo-2-fluoropyridin-3-ol. We will delve into the practical implications of cost versus reactivity, supported by experimental insights and detailed protocols for key cross-coupling reactions.
Core Tenets of Halogenated Pyridinol Chemistry: A Mechanistic Overview
The utility of compounds like this compound in palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—is dictated by the nature of the carbon-halogen bond. The established trend for reactivity in the rate-determining oxidative addition step is I > Br > Cl.[1][2] This is a direct consequence of the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and thus the most readily cleaved by the palladium catalyst. This enhanced reactivity of iodo-substituted pyridines often translates to milder reaction conditions, shorter reaction times, and higher yields compared to their bromo- or chloro-counterparts.[1]
Cost vs. Reactivity: A Comparative Analysis
A crucial aspect of synthetic route design is the balance between the cost of starting materials and the efficiency of the subsequent chemical transformations. The following table provides a direct comparison of this compound and its bromo-analogue, 6-Bromo-2-fluoropyridin-3-ol.
| Feature | This compound | 6-Bromo-2-fluoropyridin-3-ol |
| CAS Number | 214911-10-1 | 850142-72-2 |
| Molecular Weight | 238.99 g/mol | 191.99 g/mol |
| Approximate Cost | ~
| ~$133/g (€122.00 / 1g)[4] |
| Reactivity in Cross-Coupling | High | Moderate to High |
| Typical Reaction Conditions | Milder (often room temperature to moderate heating) | More forcing (typically requires elevated temperatures) |
| Expected Yields | Generally higher | Generally lower to comparable, may require more optimization |
Cost-Benefit Discussion:
While 6-Bromo-2-fluoropyridin-3-ol presents a more economical option on a per-gram basis, the higher reactivity of this compound can lead to significant downstream benefits. The ability to conduct reactions under milder conditions can preserve sensitive functional groups elsewhere in the molecule, reduce energy consumption, and potentially simplify purification by minimizing side-product formation. For complex, multi-step syntheses, the higher initial cost of the iodo-analogue can be offset by improved overall yield and reduced optimization time, ultimately leading to a more cost-effective and efficient synthetic route. The choice between the two will therefore depend on the specific context of the synthesis, including the complexity of the target molecule, the scale of the reaction, and the available budget.
Experimental Protocols and Workflow
The following are detailed, generalized protocols for the three major classes of palladium-catalyzed cross-coupling reactions. These should be considered as robust starting points, with the understanding that optimization for specific substrates may be necessary.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures, which are prevalent in pharmaceuticals.[5]
Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask, combine the halopyridinol (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like SPhos-Pd-G3, 1-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C for bromo-pyridines, potentially lower for iodo-pyridines). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality in Experimental Choices: The choice of base is critical; stronger bases like K₃PO₄ are often beneficial for less reactive boronic acids. The ligand choice can significantly impact the reaction's success, with bulky, electron-rich phosphine ligands like SPhos often being effective for challenging couplings.[6]
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling is an efficient method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[7]
Protocol:
-
Reaction Setup: To a dry Schlenk flask, add the halopyridinol (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Solvent and Reagent Addition: Under the inert atmosphere, add an anhydrous solvent (e.g., THF, DMF, or triethylamine) and a suitable base (typically an amine base like triethylamine or diisopropylamine, which can also serve as the solvent). Add the terminal alkyne (1.1-1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (typically 25-60 °C). The higher reactivity of the iodo-pyridine may allow for room temperature reactions, whereas the bromo-analogue might require heating.[8] Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water or a dilute aqueous solution of ammonium chloride to remove the amine hydrohalide salt. Dry the organic layer, concentrate, and purify by column chromatography.
Causality in Experimental Choices: The copper(I) co-catalyst is crucial for the transmetalation step with the alkyne. Running the reaction under strictly anaerobic conditions is vital to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[9]
Caption: Generalized workflow for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmacologically active molecules.[10]
Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas in a Schlenk tube, combine the halopyridinol (1.0 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, KOtBu, or LiHMDS, 1.2-1.5 eq.).
-
Reagent Addition: Add the amine (1.1-1.2 eq.) and an anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane, or THF).
-
Reaction: Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Causality in Experimental Choices: The choice of ligand is critical in Buchwald-Hartwig amination and is often dependent on the nature of the amine. Sterically hindered, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step.[11] The use of a strong, non-nucleophilic base is necessary to deprotonate the amine without competing in the reaction.[3]
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
Conclusion: A Strategic Decision for Synthesis
The choice between this compound and its bromo-analogue is a strategic one that hinges on a careful consideration of cost, reactivity, and the overall goals of the synthetic campaign. While the bromo-derivative offers a lower upfront cost, the iodo-derivative provides a significant reactivity advantage that can lead to milder reaction conditions, higher yields, and a more streamlined workflow, particularly in the context of complex molecule synthesis. For researchers and drug development professionals, understanding this trade-off is key to designing efficient, cost-effective, and successful synthetic routes.
References
- 1. 6-Bromo-2-(bromomethyl)-3-fluoropyridine | Medelex [medelex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 6-Bromo-2-fluoropyridin-3-ol | CymitQuimica [cymitquimica.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Safe Handling of 6-Fluoro-2-iodopyridin-3-ol: A Guide to Personal Protective Equipment and Disposal
For the modern researcher, 6-Fluoro-2-iodopyridin-3-ol is a valuable building block in the synthesis of novel pharmaceutical compounds, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[1] Its unique trifunctionalized pyridine structure offers a versatile scaffold for medicinal chemistry. However, the presence of reactive halogen substituents (fluorine and iodine) and a hydroxyl group necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal methods for this compound, ensuring the safety of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
-
Skin and Eye Irritation: Halogenated phenols and pyridines are often irritating to the skin and eyes upon contact.[2][3]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may cause irritation to the respiratory system.[4][5]
-
Toxicity upon Ingestion and Absorption: While acute oral and dermal toxicity data is limited, related compounds are classified as harmful if swallowed or in contact with skin.[4]
-
Potential for Organ Toxicity: Some pyridine derivatives have been shown to cause damage to organs, such as the thyroid, through prolonged or repeated exposure.
-
Reactivity: The compound's reactivity profile suggests it should be stored away from strong oxidizing agents, strong acids, and strong bases.[6]
Given these potential hazards, a multi-layered approach to personal protection is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Fully buttoned laboratory coat | N95 or higher-rated respirator if not handled in a fume hood |
| Running reactions and work-up | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Flame-retardant and chemical-resistant laboratory coat | Work exclusively within a certified chemical fume hood |
| Handling spills | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator (APR) with organic vapor cartridges |
| Storage and transport | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
Eye and Face Protection: A Non-Negotiable Barrier
Given the potential for serious eye irritation, chemical splash goggles are mandatory for all operations involving this compound. For procedures with a higher risk of splashing or exothermic reactions, a face shield worn over chemical splash goggles provides an essential secondary layer of protection.[7]
Hand Protection: Choosing the Right Glove
The selection of appropriate gloves is crucial to prevent dermal absorption. While no specific breakthrough time data is available for this compound, general guidance for halogenated organic compounds suggests the use of:
-
Nitrile Gloves: These offer good resistance to a wide range of chemicals and are a suitable choice for incidental contact.[8][9]
-
Neoprene Gloves: For prolonged handling or in situations with a higher risk of exposure, neoprene gloves provide superior protection.[9][10]
Double-gloving is a highly recommended practice to minimize the risk of exposure from a single glove failure.
Body Protection: Shielding Against Contamination
A fully buttoned laboratory coat is the minimum requirement for body protection.[11] For procedures involving larger quantities of the compound or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.[9] In the event of a significant spill or potential for fire, a flame-retardant antistatic protective clothing should be considered.
Respiratory Protection: Engineering Controls First
The primary method for controlling respiratory exposure is to handle this compound within a certified chemical fume hood .[8][10] This engineering control is the most effective way to minimize the inhalation of dust or vapors. If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7]
Safe Handling and Operational Workflow
A systematic and well-defined workflow is essential for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Designated Area: All weighing and solution preparation should be conducted in a designated area within a chemical fume hood.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Dispensing: Use a spatula to carefully transfer the solid compound. Avoid creating dust.
-
Cleaning: Immediately clean any spills on the balance or surrounding area using a damp paper towel, which should then be disposed of as hazardous waste.
Reaction and Work-up
-
Fume Hood: All reactions and subsequent work-up procedures must be performed in a certified chemical fume hood.
-
Closed System: Whenever possible, use a closed system to minimize the release of vapors.
-
Temperature Control: Be mindful of potential exothermic reactions and have appropriate cooling baths readily available.
-
Quenching: Carefully quench the reaction mixture as per the established protocol, being aware of any potential gas evolution.
The following diagram illustrates the recommended workflow for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Storage and Waste Disposal: A Cradle-to-Grave Approach
Proper storage and disposal are critical components of the chemical safety lifecycle.
Storage
-
Container: Store this compound in a tightly sealed, properly labeled container.[2][12]
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[2][8] The recommended storage temperature is between 2-8°C.[12]
-
Inventory: Maintain an accurate inventory of the chemical.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Segregate halogenated organic waste from other waste streams.
-
Labeling: Use a designated, properly labeled hazardous waste container.
-
Collection: Follow your institution's guidelines for hazardous waste collection and disposal. Do not dispose of this chemical down the drain.
-
Contaminated Materials: All contaminated materials, including gloves, paper towels, and disposable labware, must be disposed of as hazardous waste.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | First Aid and Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a secure laboratory environment. A proactive approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.
References
- 1. 6-fluoro-4-iodopyridin-3-ol [myskinrecipes.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. cfplus.cz [cfplus.cz]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. research.arizona.edu [research.arizona.edu]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 12. This compound | 214911-10-1 [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
